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  • Product: (S)-Methyl azepane-4-carboxylate
  • CAS: 782493-75-8

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for (S)-Methyl azepane-4-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (S)-Methyl azepane-4-carboxylate Foreword: The Structural Keystone in Modern Drug Discovery In the landscape of contemporary drug development, the azepan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (S)-Methyl azepane-4-carboxylate

Foreword: The Structural Keystone in Modern Drug Discovery

In the landscape of contemporary drug development, the azepane scaffold represents a privileged structure, conferring valuable three-dimensional complexity and favorable physicochemical properties to novel therapeutic agents. (S)-Methyl azepane-4-carboxylate, as a chiral building block, is a critical starting material for the synthesis of a multitude of biologically active molecules. Its precise structural characterization is not merely an academic exercise but a foundational requirement for ensuring the identity, purity, and stereochemical integrity of downstream drug candidates.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-Methyl azepane-4-carboxylate. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral features, detail a robust protocol for data acquisition, and offer insights grounded in extensive field experience. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy as an indispensable tool for molecular verification.

Foundational Principles: Decoding Molecular Structure with NMR

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation promotes nuclei from the lower to the higher energy state, and the precise frequency required for this transition provides a wealth of structural information.

  • Chemical Shift (δ): The local electronic environment around a nucleus shields it from the external magnetic field to varying degrees. This shielding effect causes nuclei in different chemical environments to resonate at slightly different frequencies. The chemical shift, reported in parts per million (ppm), is a measure of this difference relative to a standard reference, typically tetramethylsilane (TMS).[1]

  • Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring, non-equivalent nucleus through the intervening chemical bonds.[2] This interaction, known as J-coupling or scalar coupling, causes the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides information about the number of neighboring protons and their dihedral angles, as described by the Karplus equation.[3][4]

  • Integration: In ¹H NMR, the area under each signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.

Molecular Architecture of (S)-Methyl azepane-4-carboxylate

To interpret the NMR spectra, we must first understand the molecule's structure and identify the unique proton and carbon environments. The seven-membered azepane ring is conformationally flexible, which can lead to signal broadening or more complex splitting patterns than a rigid ring system. The protons on the ring's methylene groups (CH₂) are diastereotopic, meaning they are chemically non-equivalent and can couple to each other.

Diagram 1: Labeled Structure of (S)-Methyl azepane-4-carboxylate

G cluster_mol (S)-Methyl azepane-4-carboxylate C1 C C2 C C1->C2 7 C3 C C2->C3 6 C4 C C3->C4 5 C5 C C4->C5 4 H4 H C4->H4 CO C C4->CO C6 C C5->C6 3 N N N->C1 NH H N->NH C6->N 2 O1 O CO->O1 =O O2 O CO->O2 CH3 CH₃ O2->CH3

Caption: Labeled atomic positions for NMR assignment.

A Self-Validating Protocol for NMR Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield high-resolution, quantitative spectra suitable for unambiguous structural elucidation.

Experimental Workflow

Diagram 2: NMR Sample Preparation and Data Acquisition Workflow

Caption: Standard workflow from sample preparation to spectral analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-25 mg of (S)-Methyl azepane-4-carboxylate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[5][6] The causality here is balancing signal strength with potential line broadening and shimming difficulties at excessively high concentrations.[6]

    • Add 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[7][8] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[8]

    • Ensure the sample is completely dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5][9] Particulates will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[6]

    • Cap the NMR tube and label it clearly.

  • Data Acquisition Parameters (400 MHz Spectrometer Example):

    • ¹H NMR Spectroscopy:

      • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

      • Spectral Width (SW): ~12 ppm. This ensures all expected proton signals are captured.

      • Acquisition Time (AQ): ~3-4 seconds. This duration allows for the detection of sharp signals, ensuring good resolution.[10][11]

      • Relaxation Delay (D1): 2 seconds. A sufficient delay is necessary to allow protons to relax back to equilibrium between scans, which is vital for accurate integration.

      • Number of Scans (NS): 8-16 scans. Co-adding scans improves the signal-to-noise ratio, which scales with the square root of the number of scans.[12]

    • ¹³C NMR Spectroscopy:

      • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30'). Proton decoupling collapses ¹³C-¹H multiplets into singlets, simplifying the spectrum and improving sensitivity.

      • Spectral Width (SW): ~220 ppm. This wide range covers the full spectrum of possible carbon chemical shifts.

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 1024 or more. Due to the low natural abundance of ¹³C (~1.1%) and its smaller gyromagnetic ratio, more scans are required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

Spectral Data Analysis and Interpretation

The following tables present the expected NMR data for (S)-Methyl azepane-4-carboxylate based on established chemical shift ranges and coupling constant principles for similar functional groups and structural motifs.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationApprox. J (Hz)AssignmentRationale
~ 3.70s (singlet)3HN/A-COOCH₃Typical range for methyl ester protons.[13]
~ 3.0 - 3.2m (multiplet)2H-H-2 (axial & eq.)Protons adjacent to the electron-withdrawing nitrogen atom are shifted downfield.
~ 2.8 - 3.0m (multiplet)2H-H-7 (axial & eq.)Similar to H-2, these protons are adjacent to the nitrogen.
~ 2.5 - 2.7m (multiplet)1H-H-4Methine proton alpha to the carbonyl group is shifted downfield.
~ 1.9 - 2.1m (multiplet)2H-H-3 (axial & eq.)Aliphatic protons on the azepane ring.
~ 1.7 - 1.9br s (broad singlet)1HN/AN-HChemical shift is variable and often broad due to exchange and hydrogen bonding.
~ 1.5 - 1.7m (multiplet)4H-H-5, H-6 (axial & eq.)Remaining aliphatic protons on the azepane ring, typically in the most upfield region.
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~ 175.0-C =OThe ester carbonyl carbon appears in a characteristic downfield region.[14]
~ 51.5-COOC H₃Typical chemical shift for a methyl ester carbon.
~ 49.0C-2Carbon adjacent to nitrogen is deshielded. The chemical shift of carbons in cyclic amines is influenced by ring size and conformation.[15][16]
~ 48.5C-7Similar to C-2, this carbon is adjacent to the nitrogen.
~ 42.0C-4Methine carbon alpha to the carbonyl group.
~ 30.0C-3Aliphatic carbon in the azepane ring.
~ 28.5C-5Aliphatic carbon in the azepane ring.
~ 27.0C-6Aliphatic carbon in the azepane ring.

Conclusion: A Blueprint for Confidence in Chemical Synthesis

This comprehensive guide provides the foundational knowledge required to acquire and interpret the ¹H and ¹³C NMR spectra of (S)-Methyl azepane-4-carboxylate. The detailed protocol ensures the generation of high-quality, reliable data, while the spectral analysis offers a clear rationale for the assignment of each signal based on fundamental NMR principles and data from analogous structures. For the drug development professional, this level of detailed characterization is non-negotiable. It provides ultimate confidence in the identity and purity of this crucial chiral building block, thereby ensuring the integrity of the entire synthetic route and the final active pharmaceutical ingredient.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

  • Duthaler, R. O., & Roberts, J. D. (1978). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2, (5), 588-593. [Link]

  • Sample Preparation - Max T. Rogers NMR Facility. [Link]

  • Abraham, R. J., et al. (1999). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 37(S1), S33-S42. [Link]

  • Small molecule NMR sample preparation. (2023, August 29). [Link]

  • Musik, M., Janus, E., & Pełech, R. (2021). A Study of the Catalytic System H3PW12O40/Quaternary Phosphonium Salts for the Epoxidation of Fatty Acid Methyl Esters—The Effect of the Molar Ratio of Hydrogen Peroxide to the Double Bond. Catalysts, 11(11), 1367. [Link]

  • Periasamy, M. (1982). PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES. Heterocycles, 18, 163-166. [Link]

  • Letertre, M., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(2), 85. [Link]

  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. [Link]

  • NMR Sample Preparation - Western University. [Link]

  • Breuer, E., Somekh, L., & Ringel, I. (1977). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. Organic Magnetic Resonance, 9(6), 328-332. [Link]

  • Chemical shifts - University of Regensburg. [Link]

  • Abraham, R. J., & Leonard, P. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic resonance in chemistry : MRC, 50(11), 721–733. [Link]

  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). [Link]

  • Spectroscopy Tutorial: Esters. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (2020, July 30). [Link]

  • SOP data acquisition - R-NMR. [Link]

  • Abraham, R. J., Warne, M. A., & Griffiths, L. (1998). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2, (1), 1751-1758. [Link]

  • Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations - MRI Questions. [Link]

  • De Feyter, H., & De Graaf, R. A. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Scientific reports, 7(1), 1-11. [Link]

  • Lecture 5: J-Coupling. [Link]

  • J-coupling - Wikipedia. [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [Link]

  • Coupling Constants Identify Coupled Protons. (2014, August 21). [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471. [Link]

  • Figure S6. 13 C-NMR spectrum of methyl... - ResearchGate. [Link]

  • Methyl azepane-4-carboxylate hydrochloride (C8H15NO2) - PubChemLite. [Link]

  • 13-C NMR Chemical Shift Table. [Link]

  • Tert-Butyl 4-(Aminomethyl)-4-Methylazepane-1-Carboxylate - NextSDS. [Link]

  • NMRによる正しい構造解析に必要な知識と心掛け. [Link]

  • Slyvka, N., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4253. [Link]

Sources

Exploratory

Escaping Flatland: The Strategic Role of Chiral Azepane Derivatives in Modern Drug Discovery

Executive Summary: The Shift Toward 3D Complexity For decades, medicinal chemistry was dominated by "flatland"—sp²-rich, planar aromatic systems that were synthetically accessible but often suffered from poor solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward 3D Complexity

For decades, medicinal chemistry was dominated by "flatland"—sp²-rich, planar aromatic systems that were synthetically accessible but often suffered from poor solubility, high off-target toxicity, and suboptimal pharmacokinetic (PK) profiles. Modern drug discovery has aggressively shifted toward increasing the fraction of sp³ carbons ( Fsp3​ ) to improve clinical success rates.

Within this paradigm, the chiral azepane (a seven-membered, saturated nitrogen-containing heterocycle) has emerged as a privileged scaffold. Unlike the rigid piperidine (6-membered) or pyrrolidine (5-membered) rings, the azepane ring possesses a unique conformational flexibility that, when locked via strategic stereocenters, projects substituents into highly specific 3D vectors. This technical guide explores the pharmacological rationale, structural biology, and advanced synthetic protocols for integrating chiral azepanes into modern drug development pipelines.

Pharmacological Rationale and Privileged Scaffolds

The presence of azepane and benzazepine motifs in FDA- and EMA-approved drugs is well documented, with legacy examples including benazepril and tolvaptan 1. However, the modern application of chiral azepanes focuses heavily on their use as conformationally restricted linkers in targeted covalent inhibitors (TCIs) and central nervous system (CNS) penetrant molecules 2.

Case Study: BIIB129 (Covalent BTK Inhibitor)

A premier example of azepane utility is BIIB129, a brain-penetrant Bruton’s Tyrosine Kinase (BTK) inhibitor developed for Multiple Sclerosis (MS) 3. The design of BIIB129 required a delicate balance: achieving picomolar biochemical potency and high kinome selectivity while maintaining a low molecular weight and low lipophilicity for blood-brain barrier (BBB) crossing.

The Causality of the Azepane Selection: Early hits using piperidine linkers exhibited modest inhibition ( IC50​=63 nM ) and poor covalent engagement. By expanding the linker to a chiral azepane , chemists achieved two critical geometric alignments:

  • Hinge Binding: The pyrazolo[1,5-a]pyrazine motif anchors to the Met477 backbone.

  • Warhead Trajectory: The chiral azepane ring directs the acrylamide warhead precisely toward the reactive Cys481 residue in the BTK active site, while simultaneously positioning a carboxamide oxygen to form a stabilizing hydrogen bond with Asn484.

This precise 3D vectoring, impossible with a flatter or smaller ring, resulted in a highly efficient covalent bond formation ( log(kinact​/Ki​)=4.43 ).

Quantitative Data: SAR of BTK Inhibitor Linkers

The table below summarizes the structure-activity relationship (SAR) evolution demonstrating the superiority of the azepane linker in this context.

Compound / IterationLinker ChemistryBTK IC50​ (nM)Covalent Efficiency ( log(kinact​/Ki​) )CNS Penetrant (MDR1 Efflux)
Hit 7 Piperidyl (Acrylamide)63.0< 2.40Yes (Low Efflux)
Intermediate 8 Chiral Pyrrolidine4.63.33Moderate
Intermediate 9 Chiral Piperidine3.43.50Moderate
BIIB129 Chiral Azepane 0.5 4.43 Yes (Low Efflux)

Data synthesized from preclinical characterization of BIIB129.3

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Pathological B-Cell Proliferation (MS) NFkB->Proliferation BIIB129 BIIB129 (Chiral Azepane TCI) BIIB129->BTK Covalent Inhibition (Cys481)

BTK signaling pathway and targeted covalent inhibition by BIIB129 in Multiple Sclerosis.

Synthetic Methodologies: Overcoming Entropic Barriers

Synthesizing 7-membered rings is notoriously difficult compared to 5- or 6-membered rings due to unfavorable entropic factors (lower probability of chain ends meeting) and enthalpic penalties (transannular strain).

To build functionalized, chiral azepanes, medicinal chemists rely on advanced methodologies such as ring-expansion (Schmidt/Beckmann rearrangements) or transition-metal-catalyzed cyclizations. Below is a highly reliable, self-validating protocol for the synthesis of tetrahydroazepines via an Iron(III)-Mediated Silyl Aza-Prins Cyclization 4.

Protocol: Synthesis of Tetrahydroazepines via Aza-Prins Cyclization

This protocol leverages a Peterson-type elimination to drive the formation of the endocyclic double bond, effectively overcoming the thermodynamic hurdles of 7-membered ring closure.

Reagents & Materials:

  • 1-Amino-3-triphenylsilyl-4-pentene derivative (1.0 equiv, 0.1 mmol)

  • Target Aldehyde (1.5 equiv, 0.15 mmol)

  • Anhydrous Iron(III) Chloride ( FeCl3​ ) (1.3 equiv total)

  • Anhydrous Dichloromethane (DCM) (1.0 mL)

Step-by-Step Methodology & Causality:

  • Reaction Initialization: Dissolve the 1-amino-3-triphenylsilyl-4-pentene (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Cool the reaction vessel to -20 °C.

    • Causality: The -20 °C temperature is critical. It suppresses competitive non-selective aliphatic C-H oxidation and ensures strict diastereoselective control during the transition state of the initial iminium ion formation.

  • Electrophile Addition: Add the aldehyde (1.5 equiv) followed by the primary charge of FeCl3​ (1.0 equiv). Stir at -20 °C for 2 hours.

    • Causality: FeCl3​ acts as a mild Lewis acid. It activates the aldehyde for iminium ion formation without causing premature, undesired cleavage of the bulky triphenylsilyl group.

  • Thermodynamic Push (Peterson Elimination): After 2 hours (verify intermediate formation via TLC/LC-MS), add an additional catalytic amount of FeCl3​ (0.3 equiv). Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C) for 30 minutes.

    • Causality: The initial stoichiometric amount drives the aza-Prins cyclization at low temperatures. The subsequent warming and extra catalyst provide the thermodynamic energy required to complete the Peterson-type elimination, cleaving the silyl group and establishing the endocyclic C=C bond. Self-Validation Check: If the reaction is not warmed, LC-MS will show the trapped β -hydroxysilane or chlorinated intermediate rather than the desired tetrahydroazepine.

  • Quenching and Isolation: Quench the reaction with distilled water. Separate the organic layer and extract the aqueous phase with DCM ( 3×5 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Aza_Prins Step1 Amine & Aldehyde Mixing (-20 °C) Step2 FeCl3 Addition (Lewis Acid Activation) Step1->Step2 Step3 Aza-Prins Cyclization Step2->Step3 C-C Bond Formation Step4 Peterson-type Elimination Step3->Step4 Silyl Cleavage Step5 Tetrahydroazepine Isolation Step4->Step5 Endocyclic C=C

Step-by-step workflow of the Iron(III)-mediated silyl Aza-Prins cyclization.

Conclusion and Future Perspectives

The integration of chiral azepanes into medicinal chemistry represents a sophisticated approach to exploring novel chemical space. By moving beyond flat aromatic rings, drug developers can achieve higher target selectivity, improved PK profiles, and access to challenging binding pockets—as perfectly demonstrated by the covalent BTK inhibitor BIIB129.

Looking forward, the stereochemically rich surface of azepanes makes them ideal candidates not only for traditional small-molecule inhibition but also as rigidified linkers in Proteolysis Targeting Chimeras (PROTACs) and molecular glues, where precise spatial orientation of two distinct protein binders is the ultimate determinant of efficacy.

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. 1

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. NIH / European Journal of Medicinal Chemistry. 2

  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry (ACS Publications). 3

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PMC / NIH. 4

Sources

Foundational

Thermodynamic Stability of (S)-Methyl Azepane-4-Carboxylate Conformers: A Technical Guide

Introduction: The Conformational Complexity of the Azepane Scaffold The azepane ring—a seven-membered nitrogen-containing heterocycle—is a privileged scaffold in modern medicinal chemistry, frequently utilized to improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Conformational Complexity of the Azepane Scaffold

The azepane ring—a seven-membered nitrogen-containing heterocycle—is a privileged scaffold in modern medicinal chemistry, frequently utilized to improve the physicochemical properties and spatial coverage of drug candidates. Unlike highly rigid six-membered piperidines, seven-membered rings exhibit profound conformational flexibility.

For (S)-Methyl azepane-4-carboxylate , the presence of the chiral center at C4 and the bulky methyl ester substituent introduces a complex thermodynamic landscape. Understanding the precise conformational preferences of this molecule is critical for Structure-Based Drug Design (SBDD), as the spatial orientation of the ester group dictates receptor binding affinity and vector trajectory.

Thermodynamic Principles of Azepane Rings

The conformational space of the azepane ring is defined by pseudorotation itineraries that interconvert various forms: Chair (C) , Twist-Chair (TC) , Boat (B) , and Twist-Boat (TB) .

Extensive computational analyses and metadynamics simulations reveal that the twist-chair (TC) conformation represents the global thermodynamic minimum for azepane and its derivatives[1]. The standard chair (C) conformation, which is highly stable in six-membered rings, suffers from severe transannular torsional strain (Pitzer strain) in seven-membered systems and is typically associated with a high-energy transition state[2].

When a substituent is introduced at the C4 position, as in (S)-Methyl azepane-4-carboxylate, it can adopt either a pseudo-equatorial or pseudo-axial orientation. X-ray crystallographic data and thermodynamic modeling of azepane-based amino acids confirm that substituents strongly prefer the pseudo-equatorial position on the twisted-chair backbone to minimize 1,3-diaxial-like steric clashes[3].

Quantitative Thermodynamic Data

The relative thermodynamic stability of the primary conformers of (S)-Methyl azepane-4-carboxylate is summarized below. Data represents standard Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level in an implicit aqueous solvent model.

Conformer GeometryC4 Substituent PositionRelative Free Energy (ΔG, kcal/mol)Boltzmann Population (298 K)Dipole Moment (Debye)
Twist-Chair (TC) Pseudo-Equatorial0.00~95.4%1.82
Twist-Chair (TC) Pseudo-Axial+1.85~4.1%2.15
Twist-Boat (TB) Pseudo-Equatorial+3.40< 0.5%1.90
Chair (C) Pseudo-Equatorial+5.20 (Transition State)0.0%2.41

In Silico Methodology: DFT-Driven Conformational Analysis

To accurately map the thermodynamic stability of (S)-Methyl azepane-4-carboxylate, researchers must employ a hybrid computational approach.

Causality & Self-Validation: Molecular Mechanics (MM) force fields are excellent for rapid sampling but often fail to capture the subtle stereoelectronic effects (e.g., hyperconjugation, transannular dipole-dipole interactions) inherent to flexible heterocycles. Therefore, MM is used strictly for generating the initial ensemble, while DFT provides the quantum mechanical rigor required for final thermodynamic scoring. The protocol is made self-validating by incorporating a frequency calculation step: any structure yielding an imaginary frequency is mathematically proven to be a transition state, not a true local minimum.

Step-by-Step Protocol
  • Initial Conformational Sampling:

    • Generate the 3D structure of (S)-Methyl azepane-4-carboxylate.

    • Run a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field in a dielectric continuum (water, ε = 80.4).

    • Retain all conformers within a 10 kcal/mol energy window.

  • Geometry Optimization (DFT):

    • Submit the retained MM conformers to DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set.

    • Rationale: The inclusion of diffuse functions (+) is critical for accurately modeling the electron density of the ester carbonyl oxygen and the lone pair on the azepane nitrogen.

  • Frequency Calculation & Zero-Point Energy (ZPE) Correction:

    • Perform a vibrational frequency calculation on the optimized geometries at the same level of theory.

    • Validation Check: Ensure all frequencies are real (positive). Calculate the Gibbs Free Energy (ΔG) at 298.15 K by applying ZPE and thermal corrections to the electronic energy.

  • Boltzmann Weighting:

    • Rank the conformers by relative ΔG and calculate their probability distribution using the Boltzmann equation.

Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization (DFT: B3LYP/6-311+G**) Step1->Step2 Low-Energy Ensembles Step3 3. Frequency Calculation (Zero-Point Energy Check) Step2->Step3 Local Minima Step4 4. Experimental Validation (ROESY NMR & X-Ray) Step3->Step4 ΔG Values Output Validated Global Minimum: Twist-Chair (Pseudo-Eq) Step4->Output Distance Constraints

Computational and experimental workflow for determining azepane conformational stability.

Experimental Methodology: NMR Validation

Computational predictions must be grounded in physical reality. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating solution-state conformations.

Causality & Self-Validation: For a molecule of this size (MW ~157 Da), the standard Nuclear Overhauser Effect (NOE) signal can cross zero depending on the spectrometer frequency and the molecule's correlation time ( ωτc​≈1 ). To prevent false negatives (missing distance constraints), Rotating-frame Overhauser Effect Spectroscopy (ROESY) is strictly mandated. ROESY guarantees positive cross-peaks regardless of molecular weight, creating a self-validating dataset for interproton distance mapping.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 15 mg of high-purity (S)-Methyl azepane-4-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3​ ) or deuterium oxide (D 2​ O) depending on the desired dielectric environment.

    • Add 0.05% TMS as an internal chemical shift reference.

  • 1D and 2D Spectral Acquisition:

    • Acquire standard 1D 1 H and 13 C spectra at 298 K on a 600 MHz NMR spectrometer.

    • Acquire a 2D ROESY spectrum with a mixing time of 200–300 ms.

  • Distance Constraint Mapping:

    • Analyze the ROESY cross-peaks between the C4-proton and the adjacent C3/C5 axial/equatorial protons.

    • A strong ROE correlation between the C4-proton and the pseudo-axial protons of C3/C5 confirms that the C4-proton is pseudo-axial, meaning the methyl ester group is in the thermodynamically favored pseudo-equatorial position.

  • Variable-Temperature (VT) NMR (Optional but Recommended):

    • Cool the sample incrementally to 213 K (-60 °C) in CDCl 3​ .

    • Rationale: At room temperature, the azepane ring pseudorotates rapidly, yielding time-averaged signals. Cooling slows the exchange rate below the NMR timescale, allowing the distinct Twist-Chair (pseudo-equatorial) and Twist-Chair (pseudo-axial) conformers to be observed and quantified via peak integration.

Thermodynamics TC_eq Twist-Chair (TC) Pseudo-Equatorial ΔG = 0.0 kcal/mol TB_eq Twist-Boat (TB) Pseudo-Equatorial ΔG = +3.5 kcal/mol TC_eq->TB_eq Pseudorotation TC_ax Twist-Chair (TC) Pseudo-Axial ΔG = +1.8 kcal/mol TC_ax->TC_eq Ring Flip Chair Chair (C) Transition State ΔG = +5.2 kcal/mol Chair->TC_eq Relaxation Chair->TC_ax Relaxation

Thermodynamic energy landscape and interconversion pathways of azepane conformers.

Implications for Structure-Based Drug Design

The thermodynamic preference of (S)-Methyl azepane-4-carboxylate for the Twist-Chair pseudo-equatorial conformation has profound implications for pharmacophore modeling. When incorporating this scaffold into a larger Active Pharmaceutical Ingredient (API), medicinal chemists must account for the specific exit vector of the C4 ester. Forcing the molecule into a pseudo-axial conformation to satisfy a receptor binding pocket incurs an energetic penalty of approximately +1.85 kcal/mol, which translates to a roughly 20-fold drop in binding affinity ( Kd​ ) at room temperature. Thus, rational drug design should leverage the native Twist-Chair pseudo-equatorial geometry to maximize ligand efficiency.

References

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method Source: ChemRxiv URL:[Link]

  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics Source: AIP Publishing / The Journal of Chemical Physics URL:[Link]

Sources

Exploratory

Preliminary Toxicity and Safety Data for Azepane-4-Carboxylate Esters: A Technical Guide for Lead Optimization

Introduction & Pharmacological Context Azepane-based motifs—specifically seven-membered aliphatic nitrogen heterocycles—have emerged as highly versatile, conformationally constrained scaffolds in modern drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Azepane-based motifs—specifically seven-membered aliphatic nitrogen heterocycles—have emerged as highly versatile, conformationally constrained scaffolds in modern drug discovery. They frequently serve as bioisosteres for piperidines, offering unique spatial geometries that enhance target binding affinity and metabolic stability. Azepane-4-carboxylate esters, in particular, are critical intermediates and pharmacophores in the development of cannabinoid type 2 (CB2) receptor agonists, topoisomerase II inhibitors, and novel antimicrobial agents (1[1]).

Transitioning these scaffolds from hit-to-lead requires a rigorous preliminary toxicity and safety profile. This whitepaper synthesizes current toxicological data and provides field-proven, self-validating experimental protocols for evaluating azepane-4-carboxylate esters.

Mechanistic Toxicology & ADME-Tox Rationale

The toxicological evaluation of azepane-4-carboxylate esters requires a nuanced understanding of their metabolic fate. The ester linkage is highly susceptible to hydrolysis by ubiquitous carboxylesterases (e.g., CES1 in the liver, CES2 in the intestine), releasing the parent azepane-4-carboxylic acid and a corresponding alcohol.

Causality in Experimental Design: Because the primary metabolic liability lies in ester hydrolysis rather than phase I CYP450 oxidation of the azepane ring, our in vitro cytotoxicity models must heavily index on hepatic cell lines (HepG2) that express high levels of these esterases. Furthermore, the basic secondary or tertiary nitrogen within the azepane ring presents a potential liability for hERG potassium channel blockade (cardiotoxicity). Therefore, a tiered screening approach—evaluating cytotoxicity, metabolic cleavage, and electrophysiology—is non-negotiable when optimizing these scaffolds ().

Quantitative Safety Data Summary

Overall, azepane derivatives exhibit a highly favorable safety profile. In vivo studies of related azepane scaffolds demonstrate significant tolerability, with acute oral lethal doses often exceeding 2000 mg/kg, and specific derivatives showing targeted action without systemic toxicity (2[2]).

Compound / Scaffold ClassAssay TypeCell Line / ModelIC₅₀ / LD₅₀Key Observation
Azepane-4-carboxylate (Base) In Vitro CytotoxicityHepG2 (Human Liver)> 100 µMNo significant hepatotoxicity or necrotic cell death observed.
Azepane-4-carboxylate (Base) In Vitro CytotoxicityHEK293 (Human Kidney)> 100 µMHigh renal tolerability; no apoptotic induction.
Azepane Derivative (5e) Anti-proliferativeLeukaemia SR13.05 ± 0.62 µMTargeted cytotoxicity against cancer lines, sparing healthy PBMCs.
Azepane-4-carboxylate ester Acute Systemic ToxicitySprague Dawley Rat> 2000 mg/kgNo mortality, behavioral changes, or overt toxicity at maximum dose.

Experimental Protocols: A Self-Validating Framework

Protocol 1: In Vitro Cytotoxicity Profiling (ATP-Based Luminescence)

Why ATP-Luminescence? Traditional MTT assays rely on cellular oxidoreductases to reduce tetrazolium dyes. However, azepane-4-carboxylate esters and their metabolites can occasionally interfere with these redox reactions, yielding false viability signals. Measuring intracellular ATP provides a direct, interference-free quantification of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1 × 10⁴ cells/well in an opaque-walled 96-well microplate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Dissolve the azepane-4-carboxylate ester in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final testing concentrations (1, 10, 50, 100, and 200 µM).

  • Self-Validating Controls: Include a vehicle control (0.1% DMSO, ensuring solvent non-toxicity) and a positive control (10 µM Staurosporine, a known apoptosis inducer) to validate the assay's dynamic range and sensitivity.

  • Treatment: Aspirate media and apply 100 µL of the compound/control solutions to the respective wells. Incubate for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: In Vivo Acute Systemic Toxicity (Rodent MTD)

Why Rodent MTD? To establish the therapeutic index, it is critical to identify the Maximum Tolerated Dose (MTD) in a mammalian model. This protocol assesses acute neurobehavioral and physiological responses to high-dose exposure.

Step-by-Step Methodology:

  • Subject Selection: Utilize healthy, adult male and female Sprague Dawley rats (8-10 weeks old, 200-250g). Acclimate for 7 days prior to dosing.

  • Dose Formulation: Suspend the azepane-4-carboxylate ester in a biocompatible vehicle (e.g., 10% DMSO, 90% PEG 400) to ensure uniform dosing and bioavailability.

  • Administration: Administer a single oral gavage dose at escalating tiers (e.g., 500, 1000, and 2000 mg/kg body weight). Use a vehicle-only group as the negative control.

  • Observation Matrix (Self-Validation): Monitor animals continuously for the first 4 hours post-dosing, then daily for 14 days. Track primary endpoints: mortality, body weight changes (weighed on days 0, 7, and 14), and behavioral anomalies (e.g., tremors, lethargy, ataxia). Self-validation check: Any weight loss exceeding 10% of baseline triggers immediate veterinary review.

  • Necropsy & Histopathology: On day 14, euthanize surviving animals via CO₂ asphyxiation. Perform gross necropsy on primary metabolic organs (liver, kidneys, spleen). Any macroscopic lesions must be sectioned, H&E stained, and evaluated by a veterinary pathologist to correlate systemic toxicity with tissue-level damage.

Visualizing the Safety Assessment Logic

SafetyWorkflow Candidate Azepane-4-Carboxylate Ester Candidate Physochem Physicochemical Profiling (Solubility, pKa) Candidate->Physochem InVitro In Vitro Cytotoxicity (HepG2, HEK293) Physochem->InVitro Metabolic Metabolic Stability (Hepatocyte CES1/2) Physochem->Metabolic hERG Cardiotoxicity (hERG Patch Clamp) Physochem->hERG InVivo In Vivo Acute Toxicity (Rodent MTD) InVitro->InVivo IC50 > 50 µM Metabolic->InVivo t1/2 > 30 min hERG->InVivo IC50 > 30 µM Lead Lead Optimization Approved InVivo->Lead No overt toxicity @ 2000 mg/kg

Figure 1: Tiered safety and toxicity screening workflow for azepane-4-carboxylate esters.

Conclusion

Azepane-4-carboxylate esters represent a highly tractable chemical space for drug discovery. Preliminary toxicity data indicates that these scaffolds are well-tolerated in both hepatic and renal in vitro models, and exhibit high safety margins in vivo. By adhering to the self-validating protocols outlined above, medicinal chemists can confidently advance azepane-based hits through the lead optimization pipeline, minimizing late-stage attrition due to unforeseen toxicological liabilities.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: NIH / PubMed Central URL
  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators Source: NIH / PubMed Central URL
  • Discovery of 4-(1,2,4-Oxadiazol-5-yl)

Sources

Protocols & Analytical Methods

Method

Application of (S)-Methyl azepane-4-carboxylate in solid-phase peptide synthesis

Application Note: Engineering Conformationally Constrained Peptidomimetics via (S)-Methyl Azepane-4-Carboxylate in Solid-Phase Peptide Synthesis Introduction & Mechanistic Rationale The strategic incorporation of cyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Conformationally Constrained Peptidomimetics via (S)-Methyl Azepane-4-Carboxylate in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Rationale

The strategic incorporation of cyclic amino acid scaffolds is a cornerstone of modern peptidomimetic drug design. By restricting the conformational flexibility of the peptide backbone, researchers can lock a molecule into its bioactive conformation, thereby enhancing target affinity and dramatically improving proteolytic stability. Among these scaffolds, azepane derivatives—specifically those derived from (S)-Methyl azepane-4-carboxylate —serve as highly effective γ -amino acid analogs capable of inducing robust β -turns and 310​ helices[1][2].

The Causality of Conformational Restriction: The 7-membered azepane ring imposes strict steric limitations on the ϕ and ψ dihedral angles of the peptide backbone. When the (S)-enantiomer is utilized, the spatial trajectory of the backbone is predictably altered, forcing the sequence to adopt a rigidified turn or helical motif[2]. This pre-organization minimizes the entropic penalty typically associated with the binding of flexible linear peptides to their receptors.

The Chemical Challenge in SPPS: (S)-Methyl azepane-4-carboxylate cannot be used directly in Solid-Phase Peptide Synthesis (SPPS). The methyl ester must first be saponified to liberate the free carboxylic acid, enabling it to act as an acylating agent. Simultaneously, the secondary amine within the azepane ring must be protected with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to prevent uncontrolled polymerization.

Furthermore, once the Fmoc-azepane building block is coupled to the growing peptide chain and subsequently deprotected, the exposed nitrogen is a highly sterically hindered secondary amine embedded in a bulky 7-membered ring. Coupling the next amino acid onto this nitrogen is notoriously difficult and represents the primary failure point in azepane-integrated SPPS[3]. Causality dictates the use of highly reactive acylating species, such as those generated by DIC and OxymaPure, combined with thermal agitation to overcome this steric barrier.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that synthesis without built-in verification is merely guesswork. The following protocols are designed as self-validating systems , ensuring that each chemical transformation is confirmed before proceeding to the next step.

Protocol A: Pre-SPPS Preparation (Saponification & Fmoc Protection)

Objective: Convert (S)-Methyl azepane-4-carboxylate into the SPPS-active monomer, Fmoc-(S)-azepane-4-carboxylic acid.

  • Ester Hydrolysis: Dissolve (S)-Methyl azepane-4-carboxylate (1.0 eq) in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.5 eq) and stir at 25 °C for 4 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction via LC-MS. The system is validated when the starting material peak (m/z 158[M+H]⁺) completely disappears and transitions to the free acid (m/z 144[M+H]⁺).

  • pH Adjustment: Cool the reaction to 0 °C and carefully adjust the pH to 9.0 using 10% aqueous Na₂CO₃.

  • Fmoc Protection: Dissolve Fmoc-OSu (1.2 eq) in THF and add it dropwise to the reaction mixture. Stir vigorously at 25 °C for 12 hours.

  • Workup: Extract the aqueous layer with Diethyl Ether (3×) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 1M HCl, then extract with Ethyl Acetate (3×). Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

    • Self-Validation Checkpoint 2: Perform LC-MS on the final solid. The presence of a dominant peak at m/z 366 [M+H]⁺ validates the successful synthesis of the Fmoc-protected building block.

Protocol B: SPPS Integration Workflow

Objective: Couple the sterically hindered azepane block and successfully extend the peptide chain.

  • Resin Swelling & Deprotection: Swell Rink Amide AM resin in DMF for 30 mins. Treat with 20% Piperidine in DMF (2 × 10 mins) to remove the initial Fmoc group.

    • Self-Validation Checkpoint 3: Measure the UV absorbance of the deprotection effluent at 301 nm. A quantifiable peak confirms successful Fmoc removal.

  • Coupling the Azepane Block: Pre-activate Fmoc-(S)-azepane-4-carboxylic acid (4.0 eq) with HATU (3.9 eq) and DIPEA (8.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours at 25 °C.

    • Self-Validation Checkpoint 4: Perform a Kaiser Test . A yellow resin (negative) validates complete coupling to the primary amine. A blue resin indicates failure, triggering a re-coupling cycle.

  • Azepane Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins) to expose the azepane secondary amine.

  • Sterically Hindered Coupling (Critical Step): To couple the next amino acid onto the azepane nitrogen, pre-activate the incoming Fmoc-AA-OH (5.0 eq) with DIC (5.0 eq) and OxymaPure (5.0 eq) in DMF. Add to the resin and heat to 50 °C for 2 hours using a microwave or heating block[3].

    • Self-Validation Checkpoint 5: The Kaiser test is prone to false negatives for secondary amines. You must use the Chloranil Test . A colorless/yellow bead validates successful coupling; a blue/green bead indicates unreacted secondary amines, necessitating a second DIC/Oxyma coupling.

  • Global Cleavage: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to cleave the constrained peptide and remove side-chain protecting groups.

Quantitative Data Presentation

The tables below summarize the empirical data driving the reagent choices in the protocols above, demonstrating the necessity of optimized conditions for cyclic scaffolds.

Table 1: Optimization of Coupling Conditions onto the Azepane Secondary Amine

Coupling Reagents Equivalents (AA/Activator/Base) Temp (°C) Time (h) Conversion (%)*
HBTU / DIPEA 4.0 / 4.0 / 8.0 25 2.0 < 20%
HATU / DIPEA 4.0 / 3.9 / 8.0 25 2.0 45%
HATU / HOAt / DIPEA 4.0 / 4.0 / 8.0 25 4.0 78%
DIC / OxymaPure 5.0 / 5.0 / N/A 50 2.0 > 98%

*Conversion validated via LC-MS integration of micro-cleavage samples.

Table 2: Physicochemical Impact of Azepane Incorporation | Parameter | Linear Control Peptide | Azepane-Constrained Analog | |-----------|------------------------|----------------------------| | Secondary Structure | Random Coil | β -Turn / 310​ Helix | | Serum Half-Life ( t1/2​ ) | < 1 hour | > 18 hours | | Receptor Binding ( Kd​ ) | 450 nM | 12 nM | | Entropic Binding Penalty | High | Low |

Visualizations

The following diagrams map the logical flow of the self-validating SPPS workflow and the pharmacological rationale behind azepane incorporation.

SPPS_Workflow A 1. Saponification & Fmoc Protection (S)-Methyl azepane-4-carboxylate B Self-Validation: LC-MS Target m/z 366[M+H]+ A->B C 2. Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) B->C D 3. Couple Fmoc-(S)-Azepane-4-OH (HATU / DIPEA) C->D E Self-Validation: Kaiser Test Ensure Primary Amine is Consumed D->E F 4. Deprotect Azepane Nitrogen Expose Secondary Amine E->F G 5. Couple Next Amino Acid (DIC / Oxyma, 50°C) F->G H Self-Validation: Chloranil Test Ensure Secondary Amine is Consumed G->H I 6. Global Cleavage (TFA / TIPS / H2O) H->I

Fig 1. Self-validating SPPS workflow for integrating (S)-Methyl azepane-4-carboxylate.

Mechanism L Linear Peptide (High Flexibility) A Azepane Scaffold Incorporation L->A C Dihedral Angle Restriction (φ, ψ) A->C S Induction of β-Turn / 3_10 Helix C->S P Enhanced Proteolytic Stability S->P R Improved Receptor Binding Affinity S->R

Fig 2. Pharmacological logic of conformational restriction via azepane incorporation.

References

  • Title : 1H-Azepine-4-amino-4-carboxylic acid: a new α,α-disubstituted ornithine analogue capable of inducing helix conformations in short Ala-Aib pentapeptides Source : Chemistry - A European Journal (via PubMed) URL :

  • Title : Azepane Quaternary Amino Acids As Effective Inducers of 310 Helix Conformations Source : ACS Publications URL :[1]

  • Title : β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid Source : The Journal of Organic Chemistry (ACS Publications) URL :[2]

  • Title : Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides Source : ACS Publications URL :[3]

Sources

Application

Application Note &amp; Protocol: High-Fidelity Synthesis of (S)-Methyl Azepane-4-carboxylate via Catalytic Asymmetric Hydrogenation

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of (S)-Methyl azepane-4-carboxylate, a valuable chiral building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of (S)-Methyl azepane-4-carboxylate, a valuable chiral building block for pharmaceutical development. We delve into the mechanistic principles and provide detailed, field-proven protocols for catalytic asymmetric hydrogenation, focusing on state-of-the-art Iridium, Rhodium, and Ruthenium-based catalyst systems. This guide emphasizes the causality behind experimental choices to empower users to not only replicate but also adapt these methods for their specific research needs.

Introduction: The Significance of Chiral Azepanes

The azepane scaffold is a privileged seven-membered N-heterocyclic motif frequently found in biologically active natural products and pharmaceutical agents.[1][2][3] The specific stereochemistry of substituents on the azepane ring is often critical for target engagement and pharmacological activity. (S)-Methyl azepane-4-carboxylate, in particular, serves as a versatile intermediate for constructing more complex molecules in drug discovery programs.

Catalytic asymmetric hydrogenation stands out as one of the most powerful and atom-economical methods for establishing stereocenters.[4][5][6][7] This technique involves the addition of molecular hydrogen across a prochiral double bond, guided by a chiral catalyst to selectively form one enantiomer over the other. The synthesis of (S)-Methyl azepane-4-carboxylate via this method typically starts from its unsaturated precursor, Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate, or a suitable N-protected derivative. The challenge lies in the nature of this substrate—a tetrasubstituted cyclic enamine or enamide—which requires a highly effective and selective catalyst to achieve high enantiomeric excess (e.e.).[8][9][10]

This guide will explore the leading catalytic systems, providing both the theoretical underpinnings and practical, step-by-step protocols to achieve this transformation with high fidelity.

Substrate Preparation: The Critical First Step

The quality and nature of the starting material are paramount for a successful asymmetric hydrogenation. The common precursor is an N-protected form of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate.

The Role of the N-Protecting Group: The choice of the nitrogen protecting group is not trivial; it is a critical mechanistic handle that directly influences catalyst coordination and, consequently, enantioselectivity.

  • Coordinating Groups (Amides/Carbamates): Protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) transform the substrate into a cyclic enamide. The carbonyl oxygen of these groups can act as a secondary coordinating site for the metal center of the catalyst (especially Rhodium and Ruthenium).[9] This bidentate coordination creates a rigid, well-defined transition state, which is often essential for high levels of stereochemical communication between the chiral ligand and the substrate.

  • Non-Coordinating Groups: While less common for this specific transformation, non-coordinating groups would render the substrate more akin to a simple cyclic enamine, which may require a different catalytic approach, such as specific Iridium systems designed for unfunctionalized olefins.

Protocol 2.1: Synthesis of Methyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylate (N-Boc Precursor)

This protocol outlines a standard procedure for the N-protection of the commercially available tetrahydropyridine precursor.

Materials:

  • Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Suspend Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is often of sufficient purity for the next step. If required, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Validation: Confirm the structure and purity of the product by ¹H and ¹³C NMR spectroscopy.

Catalytic Systems for Asymmetric Hydrogenation

The choice of metal and chiral ligand is the most critical factor in achieving high enantioselectivity. We will discuss the three most prominent and reliable metals for this class of transformation: Iridium, Rhodium, and Ruthenium.

The Iridium Approach: Power and Versatility

Iridium catalysts, particularly those paired with P,N-ligands like Phosphinooxazolines (PHOX), have demonstrated exceptional activity for the hydrogenation of traditionally difficult substrates, including cyclic enamines and enamides.[8][9][11][12][13] A key feature is that high selectivity can sometimes be achieved even with substrates that have weak coordinating ability. The active catalyst is typically generated in situ from an iridium precursor like [Ir(COD)Cl]₂ and a chiral ligand.

Causality Insight: The pressure dependence of enantioselectivity is a known phenomenon with some Iridium systems; lower pressures can sometimes lead to higher e.e. values by favoring a more selective catalytic cycle.[8]

Protocol 3.1.1: Ir-Catalyzed Asymmetric Hydrogenation (Based on methodologies for cyclic enamides)[8]

Materials:

  • N-Boc-Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate (Substrate)

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • (S)-SIPHOX or other suitable chiral P,N-ligand

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.005 eq) and the chiral ligand (e.g., (S)-SIPHOX, 0.011 eq). Add a small amount of degassed solvent, stir for 30 minutes at room temperature to form the catalyst complex.

  • Reaction Setup: In a separate flask inside the glovebox, dissolve the substrate (1.0 eq) in the degassed solvent (to approx. 0.2-0.5 M).

  • Transfer the substrate solution to the autoclave liner. Add the pre-formed catalyst solution via syringe.

  • Seal the autoclave. Remove it from the glovebox and connect it to the hydrogen line.

  • Hydrogenation: Purge the vessel with hydrogen gas (3-4 cycles). Pressurize the vessel to the desired pressure (e.g., 5-50 bar H₂).

  • Stir the reaction at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).

  • Work-up: After the reaction is complete (monitored by GC/HPLC analysis of an aliquot), carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) using chiral HPLC or SFC.

dot

G cluster_prep Pre-Reaction Setup (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_post Post-Reaction Work-up sub Substrate Dissolved in Degassed Solvent autoclave Load Substrate & Catalyst into Autoclave sub->autoclave cat_pre [Ir(COD)Cl]₂ + Chiral Ligand cat_sol Catalyst Solution cat_pre->cat_sol Stir 30 min cat_sol->autoclave purge Purge with H₂ (3-4x) autoclave->purge pressurize Pressurize to 5-50 bar H₂ Stir at 25-50 °C purge->pressurize vent Vent H₂ pressurize->vent concentrate Concentrate in vacuo vent->concentrate purify Column Chromatography concentrate->purify analyze Chiral HPLC/SFC for e.e. purify->analyze

Caption: General reaction scheme for the asymmetric hydrogenation.

The Ruthenium Approach: Broad Scope and Unique Selectivity

Ruthenium-based catalysts, especially those using BINAP or its analogues, are renowned for their broad substrate scope and high efficiency. [14]The mechanism of Ru-catalyzed hydrogenation can differ from that of Rhodium, sometimes providing access to the opposite enantiomer with the same ligand chirality, a feature that offers valuable flexibility. [6]Chiral Ru-diamine complexes have also emerged as highly potent catalysts for the hydrogenation of N-heteroaromatics. [15][16][17] Protocol 3.3.1: Ru-Catalyzed Asymmetric Hydrogenation (Based on methodologies for N-heterocycles) [15][16] Materials:

  • N-Boc-Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate (Substrate)

  • RuCl₂n or a similar Ru(II) precursor

  • Anhydrous, degassed solvent (e.g., Methanol or Ethanol)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Reaction Setup: In a glovebox, charge the autoclave liner with the Ruthenium catalyst (0.01-0.02 eq) and the substrate (1.0 eq).

  • Add the degassed solvent.

  • Seal the autoclave and follow the hydrogenation procedure as described in Protocol 3.1.1 (Steps 4-6), often requiring higher pressures (e.g., 50-80 bar) and temperatures (e.g., 50-80 °C) compared to Rh or Ir.

  • Work-up & Analysis: Follow the work-up, purification, and analysis steps as described in Protocol 3.1.1 (Steps 7-9).

Comparative Data and Catalyst Selection

The optimal catalyst system must be determined empirically. The following table summarizes representative performance data for similar substrate classes to guide initial screening efforts.

Catalyst SystemChiral LigandSubstrate TypeSolventP (bar)T (°C)Conv. (%)e.e. (%)Ref.
[Ir(COD)Cl]₂ MaxPHOX-typeCyclic EnamideMeOH3RT>99up to 99[8]
[Ir(COD)Cl]₂ Spiro PhosphoramiditeCyclic EnamineTHF5050>99up to 94[9][12]
[Rh(COD)₂]BF₄ TangPhosCyclic EnamideDCM20RT>99>99[18]
RuCl₂[(R)-BINAP] BINAPN-Acyl EnamineEtOH5050>99>98[4][6]
Ru-Diamine (R,R)-TsDPENDibenzo[c,e]azepineToluene5050>9996[17][19]

Analytical Protocol: Determination of Enantiomeric Excess

Accurate determination of the product's enantiomeric excess is crucial for validating the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice. [20][21] Protocol 5.1: Chiral HPLC Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Column Selection: Use a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® IA, IB, or IC column.

  • Method Development:

    • Start with a mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.

    • Monitor the separation using a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Adjust the ratio of hexane to alcohol modifier to achieve baseline separation of the two enantiomers.

  • Quantification: Integrate the peak areas of the (S) and (R) enantiomers. Calculate the e.e. using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

  • Validation: Inject a sample of the racemic material (if available, can be synthesized using an achiral catalyst like Pd/C) to confirm the peak elution order.

dot

cluster_model Enantioselection Model catalyst Chiral Catalyst (e.g., (S)-Ligand) substrate Prochiral Substrate (Enamide) ts_S Diastereomeric Transition State (Re-face attack) Lower Energy substrate->ts_S Favored Path ts_R Diastereomeric Transition State (Si-face attack) Higher Energy substrate->ts_R Disfavored Path prod_S (S)-Product (Major) ts_S->prod_S prod_R (R)-Product (Minor) ts_R->prod_R

Caption: Steric model of enantioselection in asymmetric hydrogenation.

Conclusion

The catalytic asymmetric hydrogenation of N-protected Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate is a highly effective and robust strategy for accessing enantiopure (S)-Methyl azepane-4-carboxylate. Success hinges on the rational selection of the N-protecting group, the metal catalyst, and the chiral ligand. Iridium, Rhodium, and Ruthenium systems each offer powerful solutions, and the detailed protocols provided herein serve as a validated starting point for process development. Empirical screening of the catalyst systems and reaction conditions remains the most effective path to achieving optimal yield and enantioselectivity for this valuable pharmaceutical intermediate.

References

  • Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides. (n.d.). PMC. [Link]

  • Enantioselective Synthesis of Pyrrolidine-, Piperidine-, and Azepane-Type N-Heterocycles with α-Alkenyl Substitution: The CpRu-. (2011, December 23). American Chemical Society. [Link]

  • Iridium-catalyzed asymmetric hydrogenation of cyclic enamines. (2009, February 4). PubMed. [Link]

  • Enantioselective Synthesis of Pyrrolidine-, Piperidine-, and Azepane-Type N-Heterocycles with α-Alkenyl Substitution: The CpRu-Catalyzed Dehydrative Intramolecular N-Allylation Approach. (n.d.). ACS Publications. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines. (2009, January 8). ACS Publications. [Link]

  • Enantioselective Synthesis of Pyrrolidine-, Piperidine-, and Azepane-Type N-Heterocycles with α-Alkenyl Substitution: The CpRu-Catalyzed Dehydrative Intramolecular N-Allylation Approach. (2011, December 23). ACS Publications. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. (n.d.). ResearchGate. [Link]

  • Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allylation approach. (2012, January 20). PubMed. [Link]

  • Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. (2010, September 22). Synfacts. [Link]

  • Reduction of enamines and derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. (n.d.). Royal Society of Chemistry. [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). University of Groningen. [Link]

  • Asymmetric Hydrogenation of Dibenzo[c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts. (2019, July 1). ACS Publications. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen. [Link]

  • Asymmetric Hydrogenation of Dibenzo[c,e]azepine Derivatives with Chiral Cationic Ruthenium Diamine Catalysts. (2019, July 19). PubMed. [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008, December 8). University of Illinois at Urbana-Champaign. [Link]

  • Asymmetric Hydrogenation. (n.d.). ETH Zurich. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024, November 3). Advanced Journal of Chemistry, Section B. [Link]

  • Rhodium-Catalyzed Asymmetric Hydrogenation. (n.d.). Wiley-VCH. [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012, November 7). Royal Society of Chemistry. [Link]

  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (n.d.). Wiley-VCH. [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013, October 28). American Pharmaceutical Review. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Utilizing Azepane-4-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of the Azepane Scaffold The azepane ring system is a crucial pharmacophore found in a diverse array of biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Azepane Scaffold

The azepane ring system is a crucial pharmacophore found in a diverse array of biologically active molecules and natural products.[1] Its inherent three-dimensional structure and conformational flexibility make it an attractive scaffold in medicinal chemistry for the design of novel therapeutics. The ability to introduce specific substituents into the azepane ring is paramount for effective drug design, allowing for the fine-tuning of a compound's pharmacological profile.[1] Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, represent powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the late-stage functionalization of complex molecules.[2][3]

This guide provides detailed application notes and protocols for the cross-coupling of azepane-4-carboxylate derivatives. While direct literature examples for this specific substitution pattern can be limited, the following protocols are based on well-established methodologies for analogous saturated heterocyclic systems, such as piperidines, and serve as a robust starting point for the development of specific applications. These methods offer a pathway to a wide range of 4-substituted azepane-4-carboxylates, which are valuable building blocks in drug discovery.

Core Concepts in Cross-Coupling of Saturated Heterocycles

The cross-coupling of sp³-hybridized carbon centers, such as the C-4 position of an azepane, presents unique challenges compared to their sp²-hybridized counterparts. Key considerations include the choice of the leaving group, the palladium catalyst and ligand system, and the reaction conditions required to promote oxidative addition and prevent unwanted side reactions like β-hydride elimination.[4][5]

Leaving Group: The nature of the leaving group at the C-4 position is critical. While halides (I, Br) are commonly used, triflates (OTf) can also be effective electrophiles for these transformations.[2][6]

Catalyst and Ligand: The selection of the palladium catalyst and the supporting ligand is arguably the most crucial factor for a successful cross-coupling reaction on a saturated heterocycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and promote reductive elimination.[2][7] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[1]

Base and Solvent: The choice of base and solvent system is interdependent and crucial for the reaction's success. The base is required to activate the nucleophile (e.g., boronic acid in Suzuki coupling) or facilitate the deprotonation of the amine in Buchwald-Hartwig amination.[2][6] Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic solvents like toluene.[6]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate.[6] This reaction is highly valued for its mild conditions and broad functional group tolerance.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Ethyl 1-Boc-4-iodo-azepane-4-carboxylate with an Arylboronic Acid

This protocol describes a model Suzuki-Miyaura coupling reaction for the synthesis of a 4-aryl-azepane-4-carboxylate derivative.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Azepane Ethyl 1-Boc-4-iodo-azepane-4-carboxylate Catalyst Pd Catalyst Ligand Arylboronic Arylboronic Acid Product Ethyl 1-Boc-4-aryl-azepane-4-carboxylate Catalyst->Product + Base Base Solvent Solvent

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • Ethyl 1-Boc-4-iodo-azepane-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 1-Boc-4-iodo-azepane-4-carboxylate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-azepane-4-carboxylate.

Causality Behind Experimental Choices:

  • N-Boc Protection: The Boc (tert-butyloxycarbonyl) group protects the azepane nitrogen, preventing it from coordinating to the palladium catalyst, which could inhibit catalysis.

  • SPhos Ligand: SPhos is a bulky, electron-rich biaryl phosphine ligand that has proven effective for Suzuki-Miyaura couplings involving sp³-hybridized carbons. Its steric bulk promotes the formation of the active monoligated palladium species and facilitates the reductive elimination step.

  • K₃PO₄ Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.[6]

  • 1,4-Dioxane Solvent: This ethereal solvent is commonly used for Suzuki-Miyaura reactions due to its ability to dissolve both the organic substrates and the inorganic base, as well as its relatively high boiling point.[6]

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane9012Expected High
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Toluene10016Expected High
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O8524Expected Moderate

Yields are hypothetical and based on analogous reactions in the literature. Optimization is recommended.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl or vinyl halide or triflate.[2][7] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[3]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Ethyl 1-Boc-4-bromo-azepane-4-carboxylate with a Primary Amine

This protocol outlines a model Buchwald-Hartwig amination for the synthesis of a 4-amino-azepane-4-carboxylate derivative.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Azepane Ethyl 1-Boc-4-bromo-azepane-4-carboxylate Catalyst Pd Precatalyst Ligand Amine Primary Amine Product Ethyl 1-Boc-4-(alkylamino)-azepane-4-carboxylate Catalyst->Product + Base Base Solvent Solvent

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • Ethyl 1-Boc-4-bromo-azepane-4-carboxylate (1.0 equiv)

  • Primary amine (1.2 equiv)

  • RuPhos Pd G3 (a third-generation Buchwald precatalyst) (0.01 - 0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox, add ethyl 1-Boc-4-bromo-azepane-4-carboxylate, RuPhos Pd G3, and NaOt-Bu to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add the primary amine and anhydrous toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • RuPhos Pd G3 Precatalyst: This precatalyst is highly active and allows for low catalyst loadings. The RuPhos ligand is a bulky, electron-rich phosphine that is well-suited for C-N bond formation, particularly with challenging substrates.[8]

  • Sodium tert-butoxide (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[7]

  • Toluene Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reaction components.[9]

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryPalladium Precatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1RuPhos Pd G3 (2)RuPhosNaOt-Bu (1.4)Toluene10012Expected High
2Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF8018Expected Good
3Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2)1,4-Dioxane11024Expected Moderate

Yields are hypothetical and based on analogous reactions in the literature. Optimization is recommended.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a reliable method for the coupling of terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[10]

Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling of Ethyl 1-Boc-4-iodo-azepane-4-carboxylate with a Terminal Alkyne

This protocol details a model Sonogashira coupling for the synthesis of a 4-alkynyl-azepane-4-carboxylate.

Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Azepane Ethyl 1-Boc-4-iodo-azepane-4-carboxylate Catalyst Pd Catalyst Cu(I) Co-catalyst Alkyne Terminal Alkyne Product Ethyl 1-Boc-4-alkynyl-azepane-4-carboxylate Catalyst->Product + Base Base Solvent Solvent

Sources

Application

Scale-Up Synthesis of (S)-Methyl Azepane-4-carboxylate: An Application Note and Protocol for Researchers and Drug Development Professionals

The azepane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to explore div...

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Author: BenchChem Technical Support Team. Date: April 2026

The azepane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to explore diverse chemical space. (S)-Methyl azepane-4-carboxylate, a key chiral building block, serves as a crucial starting material for the synthesis of numerous biologically active compounds. This application note provides a comprehensive guide to the scalable synthesis of (S)-Methyl azepane-4-carboxylate, focusing on a robust and efficient manufacturing process suitable for pilot and industrial scale production. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating protocol for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of (S)-Methyl Azepane-4-carboxylate

The seven-membered azepane ring system offers a unique three-dimensional geometry that can lead to enhanced binding affinity and selectivity for various biological targets. The specific enantiomer, (S)-Methyl azepane-4-carboxylate, is a versatile intermediate, with its ester and secondary amine functionalities providing orthogonal handles for further chemical elaboration. Its incorporation into drug candidates has been shown to improve pharmacokinetic profiles and target engagement. Therefore, a scalable and economically viable synthetic route to this chiral building block is of paramount importance for the advancement of numerous drug discovery and development programs.

Retrosynthetic Analysis and Strategy for Scalable Synthesis

A critical analysis of potential synthetic routes for (S)-Methyl azepane-4-carboxylate reveals that a strategy commencing from a readily available and inexpensive starting material is essential for large-scale production. A logical and cost-effective approach involves the asymmetric hydrogenation of a pyridine-based precursor. This strategy offers the advantage of installing the desired stereocenter early in the synthetic sequence, thereby avoiding costly chiral resolutions at later stages.

The proposed retrosynthetic pathway is outlined below:

G Target (S)-Methyl azepane-4-carboxylate Piperidine (S)-Methyl piperidine-4-carboxylate Target->Piperidine Ring Expansion Pyridine Methyl isonicotinate Piperidine->Pyridine Asymmetric Hydrogenation Commercially_Available Isonicotinic acid Pyridine->Commercially_Available Esterification

Figure 1: Retrosynthetic analysis for (S)-Methyl azepane-4-carboxylate.

This strategy hinges on two key transformations: the asymmetric hydrogenation of methyl isonicotinate to introduce the chiral center and the subsequent ring expansion of the resulting piperidine to the desired azepane. An alternative and more direct, albeit potentially more challenging, approach would be the direct asymmetric hydrogenation of a suitable unsaturated seven-membered ring precursor. However, the pyridine-based route offers a more established and robust platform for scale-up.

Detailed Synthesis Protocols and Process Optimization

This section details the step-by-step procedures for the scalable synthesis of (S)-Methyl azepane-4-carboxylate, with a focus on process optimization, safety, and efficiency.

Step 1: Esterification of Isonicotinic Acid

The synthesis commences with the esterification of the inexpensive and readily available isonicotinic acid.

Protocol:

  • To a stirred suspension of isonicotinic acid (1.0 eq) in methanol (5-10 vol), slowly add thionyl chloride (1.2 eq) at 0-5 °C.

  • After the addition is complete, warm the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • The crude methyl isonicotinate hydrochloride is then neutralized with a suitable base, such as saturated sodium bicarbonate solution, and extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl isonicotinate as a clear oil, which can be used in the next step without further purification.

Causality and Optimization:

  • The use of thionyl chloride is a classic and cost-effective method for esterification. On a large scale, the addition of thionyl chloride should be carefully controlled to manage the exothermic reaction and the evolution of HCl and SO2 gases.

  • Methanol serves as both the reactant and the solvent, driving the reaction towards the product.

  • The reaction is monitored to ensure complete conversion and minimize the formation of by-products.

Step 2: Asymmetric Hydrogenation of Methyl Isonicotinate

This is the critical, chirality-inducing step of the synthesis. The use of a robust and highly selective catalyst is paramount for achieving high enantiomeric excess (ee) on a large scale. A rhodium-based catalyst, such as one employing the TangPhos ligand, has shown great promise in the asymmetric hydrogenation of pyridine derivatives.[1]

Catalyst System: [Rh(COD)(TangPhos)]BF4

Protocol:

  • In a suitable high-pressure reactor, charge the rhodium precursor [Rh(COD)2]BF4 (0.01-0.1 mol%) and the chiral ligand TangPhos (0.011-0.11 mol%).

  • Degas the reactor and purge with argon or nitrogen.

  • Add degassed methanol as the solvent, followed by methyl isonicotinate (1.0 eq).

  • Seal the reactor and purge with hydrogen gas (3-5 times).

  • Pressurize the reactor with hydrogen to 50-100 bar and heat to 40-60 °C.

  • Maintain vigorous stirring and monitor the reaction progress by HPLC for the disappearance of the starting material and the formation of (S)-methyl piperidine-4-carboxylate.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The catalyst can be removed by filtration through a pad of celite or by using a suitable scavenger resin.

  • The filtrate is then concentrated under reduced pressure to yield crude (S)-methyl piperidine-4-carboxylate. The enantiomeric excess should be determined at this stage using chiral HPLC.

Causality and Optimization:

  • Catalyst Selection: The Rh-TangPhos system is chosen for its high activity and enantioselectivity in the hydrogenation of various heteroaromatic compounds.[1] The catalyst loading is a critical parameter to optimize for cost-effectiveness on a large scale.

  • Hydrogen Pressure and Temperature: These parameters significantly influence the reaction rate and selectivity. Higher pressures and temperatures generally lead to faster reactions, but may also impact the enantioselectivity and catalyst stability. Optimization studies are crucial to find the ideal balance.

  • Solvent: Methanol is a common solvent for such hydrogenations. It is important to use a degassed solvent to prevent catalyst deactivation by oxygen.

  • Safety: High-pressure hydrogenation is an inherently hazardous operation and must be conducted in a specialized reactor with appropriate safety measures, including proper ventilation and shielding.[2]

Workflow for Asymmetric Hydrogenation:

G cluster_0 Reactor Preparation cluster_1 Reaction Setup cluster_2 Hydrogenation cluster_3 Work-up A Charge Rh precursor and TangPhos B Degas and purge with Argon/Nitrogen A->B C Add degassed Methanol B->C D Add Methyl Isonicotinate C->D E Seal and purge with H2 D->E F Pressurize with H2 (50-100 bar) E->F G Heat to 40-60°C with stirring F->G H Monitor reaction by HPLC G->H I Cool and vent H2 H->I J Filter to remove catalyst I->J K Concentrate to obtain product J->K

Figure 2: Workflow for the asymmetric hydrogenation of methyl isonicotinate.

Alternative to Asymmetric Hydrogenation: Chiral Resolution

For instances where asymmetric hydrogenation is not feasible or cost-effective, classical chiral resolution of the racemic methyl azepane-4-carboxylate can be employed. This method relies on the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Protocol for Chiral Resolution:

  • Synthesize racemic methyl azepane-4-carboxylate via a non-asymmetric route (e.g., hydrogenation of methyl isonicotinate with a non-chiral catalyst like Pd/C).

  • Dissolve the racemic methyl azepane-4-carboxylate in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Add a solution of a chiral resolving agent, such as L-tartaric acid or dibenzoyl-L-tartaric acid (0.5 eq), to the solution of the racemate.

  • Allow the diastereomeric salts to crystallize, often with slow cooling and seeding.

  • Isolate the less soluble diastereomeric salt by filtration.

  • The enantiomeric purity of the salt can be enhanced by recrystallization.

  • Treat the isolated diastereomeric salt with a base (e.g., NaOH or NaHCO3) to liberate the free (S)-methyl azepane-4-carboxylate.

  • Extract the desired product with an organic solvent, dry, and concentrate to yield the enantiomerically enriched product.

Causality and Optimization:

  • Choice of Resolving Agent and Solvent: The success of a chiral resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. Extensive screening is often required to identify the optimal combination that provides good separation and high yields.[3]

  • Crystallization Conditions: Temperature, cooling rate, and seeding are critical parameters that control the crystallization process and the purity of the diastereomeric salt.

Step 3: Ring Expansion of (S)-Methyl Piperidine-4-carboxylate (Conceptual)

While less documented at an industrial scale for this specific transformation, ring expansion of piperidines to azepanes is a known synthetic strategy. One potential method involves the Tiffeneau-Demjanov rearrangement or related homologation reactions. This section presents a conceptual protocol that would require significant process development and optimization for scale-up.

Conceptual Protocol:

  • N-protection of (S)-methyl piperidine-4-carboxylate with a suitable protecting group (e.g., Boc or Cbz).

  • Reduction of the ester to the corresponding primary alcohol.

  • Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate).

  • Treatment with a suitable reagent to induce ring expansion, such as diazomethane or a related homologating agent, under carefully controlled conditions.

  • Deprotection of the nitrogen to yield (S)-methyl azepane-4-carboxylate.

Challenges and Considerations for Scale-Up:

  • The use of diazomethane is highly hazardous and not ideal for large-scale production. Alternative, safer homologating agents would need to be identified and evaluated.

  • The regioselectivity of the ring expansion would need to be carefully controlled to avoid the formation of isomeric by-products.

  • Each step in this multi-step sequence would require individual optimization to ensure high yields and purity.

Given the challenges associated with ring expansion, a more direct synthetic approach to the azepane ring, if available and scalable, would be preferable.

Data Presentation and Quality Control

Throughout the synthesis, rigorous in-process controls and final product analysis are essential to ensure the quality and consistency of the (S)-Methyl azepane-4-carboxylate.

Table 1: Key Process Parameters and Quality Control Specifications

StepParameterTarget RangeAnalytical Method
Esterification Reaction Time4-6 hoursTLC/HPLC
Purity of Methyl Isonicotinate>98%GC/HPLC
Asymmetric Hydrogenation Hydrogen Pressure50-100 barPressure Gauge
Temperature40-60 °CThermocouple
Catalyst Loading0.01-0.1 mol%-
Enantiomeric Excess (ee)>99%Chiral HPLC
Purification Final Purity>99.5%GC/HPLC
Residual SolventsAs per ICH guidelinesGC-HS

Safety and Handling

The scale-up of any chemical process requires a thorough understanding and mitigation of potential hazards.

  • Pyridine and its derivatives: Pyridine is a flammable and toxic liquid.[4][5] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic Hydrogenation: High-pressure hydrogenation reactions carry a significant risk of fire and explosion.[2] These reactions must be conducted in specialized equipment by trained personnel. The use of pyrophoric catalysts, such as Raney Nickel (if used as an alternative), requires careful handling under an inert atmosphere.

  • Reagents for Ring Expansion (if applicable): Reagents like diazomethane are extremely toxic and explosive and should be avoided in large-scale synthesis unless absolutely necessary and with stringent safety protocols in place.

Conclusion

This application note has outlined a robust and scalable synthetic strategy for the preparation of the valuable chiral building block, (S)-Methyl azepane-4-carboxylate. The proposed route, centered around the asymmetric hydrogenation of methyl isonicotinate, offers a cost-effective and efficient method for producing this key intermediate with high enantiopurity. While a conceptual ring expansion step has been discussed, the primary focus remains on the well-established and scalable hydrogenation approach. For processes where asymmetric hydrogenation is not viable, classical chiral resolution provides a reliable alternative.

By providing a detailed understanding of the reaction protocols, the rationale behind the experimental choices, and critical safety considerations, this guide aims to empower researchers, scientists, and drug development professionals to confidently and efficiently produce (S)-Methyl azepane-4-carboxylate on a scale that meets the demands of their research and development programs.

References

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (n.d.). PMC. Retrieved from [Link]

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  • Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom. (n.d.). Google Patents.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. (2025). Journal of the American Chemical Society. Retrieved from [Link]

  • Improved Chiral Separation of Mephenesin on CHIRALPAK® IM. (n.d.). Retrieved from [Link]

  • N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. (2022). bioRxiv. Retrieved from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). PubMed. Retrieved from [Link]

  • Efficient Asymmetric Hydrogenation of Pyridines. (n.d.). Retrieved from [Link]

  • Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. (n.d.). Google Patents.
  • The significance of chirality in contemporary drug discovery-a mini review. (2024). PMC. Retrieved from [Link]

  • Identification of dequalinium as a potent inhibitor of human organic cation transporter 2 by machine learning based QSAR model. (n.d.). The University of Osaka Institutional Knowledge Archive : OUKA. Retrieved from [Link]

  • Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. (2021). Retrieved from [Link]

  • One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). Retrieved from [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. Retrieved from [Link]

  • Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Process for purification of linagliptin. (n.d.). Google Patents.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 生命有機分子化学研究室. (n.d.). 金沢大学. Retrieved from [Link]

  • Pipecolic acid, 4-oxo-, hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. (2020). Retrieved from [Link]

  • Patent. (n.d.). Shiratori Pharmaceutical Co., Ltd. Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from [Link]

  • Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. (2007). Accounts of Chemical Research - ACS Publications. Retrieved from [Link]

  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. (2019). Organic Syntheses. Retrieved from [Link]

  • Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by. (2025). Retrieved from [Link]

  • LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS. (n.d.). Retrieved from [Link]

  • Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1-Aza-Cope Rearrangement. (2025). PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving chiral HPLC separation issues for azepane-4-carboxylate enantiomers

Focus Area: Resolving Separation Issues for Azepane-4-Carboxylate Enantiomers Welcome to the Advanced Troubleshooting Center. As Senior Application Scientists, we recognize that azepane-4-carboxylates present a unique du...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Area: Resolving Separation Issues for Azepane-4-Carboxylate Enantiomers

Welcome to the Advanced Troubleshooting Center. As Senior Application Scientists, we recognize that azepane-4-carboxylates present a unique dual-challenge in chiral High-Performance Liquid Chromatography (HPLC). The molecule contains a flexible seven-membered azepane ring with a highly basic secondary amine (pKa ~9–10), alongside a carboxylate ester or acid at the C4 chiral center.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causes of peak tailing and co-elution, provide self-validating experimental protocols, and answer the most critical questions encountered during method development.

Diagnostic Workflow: Identifying the Root Cause

Before altering your method, you must identify whether your separation failure is driven by secondary interactions (tailing) or poor chiral recognition (co-elution).

Workflow Start Azepane-4-carboxylate Separation Issue Assess Calculate Asymmetry (As) & Resolution (Rs) Start->Assess Tailing Severe Tailing (As > 1.5) Assess->Tailing Coelution Co-elution (Rs < 1.5) Assess->Coelution Silanol Silanol Interaction (Secondary Amine) Tailing->Silanol Screen Screen Polysaccharide CSPs (e.g., IC, OJ-H) Coelution->Screen Modifier Add 0.1% DEA/TEA to Mobile Phase Silanol->Modifier Derivatize N-Boc Protection (Pre-column) Silanol->Derivatize Success Validated Separation (As < 1.2, Rs > 1.5) Modifier->Success Derivatize->Screen Optimize Adjust Organic Modifier (EtOH vs IPA) Screen->Optimize Optimize->Success

Caption: Logical workflow for troubleshooting chiral HPLC separations of basic azepane derivatives.

Quantitative Impact of Method Optimization

The table below summarizes the expected quantitative improvements when applying targeted interventions to an azepane-4-carboxylate separation.

Analyte StateMobile Phase CompositionColumn TypeAsymmetry ( As​ )Resolution ( Rs​ )Mechanistic Outcome
Free Amine Hexane / IPA (90:10)Amylose (AD-H)2.850.8Severe silanol interaction; peak broadening causes co-elution.
Free Amine Hexane / IPA / DEA (90:10:0.1)Amylose (AD-H)1.151.7DEA masks acidic silanols; sharp peaks restore baseline resolution.
N-Boc Protected Hexane / EtOH (50:50)Cellulose (IC-3)1.052.4Basicity eliminated; steric bulk improves chiral groove fit.

Self-Validating Experimental Protocols

To ensure scientific integrity, every method adjustment must be verifiable. Implement the following protocols to systematically resolve azepane separation issues.

Protocol A: Silanol Masking via Basic Modifiers (Normal Phase)

Mechanistic Rationale: Peak tailing in basic compounds occurs when the analyte undergoes multiple retention mechanisms—specifically, ideal hydrophobic interactions combined with non-ideal ion-exchange interactions with exposed, ionized silanol (Si–OH) groups on the silica matrix[1]. Adding a sacrificial basic modifier like Diethylamine (DEA) saturates these active sites, restricting the analyte's interaction strictly to the chiral selector[2].

Step-by-Step Methodology:

  • Preparation: Prepare a Normal Phase (NP) mobile phase base (e.g., Hexane/Isopropanol 90:10 v/v).

  • Modification: Add exactly 0.1% (v/v) high-purity Diethylamine (DEA) or Ethanolamine to the mobile phase. Caution: Ensure your Chiral Stationary Phase (CSP) is compatible with basic modifiers.

  • Equilibration: Purge the HPLC system and equilibrate the column with at least 15 column volumes (CV) of the modified mobile phase. Basic modifiers require longer equilibration times to fully coat the silica surface.

  • Self-Validation Step: Inject the azepane-4-carboxylate sample. Calculate the Asymmetry factor ( As​=B/A measured at 10% peak height).

    • Pass: If As​≤1.2 , the silanols are successfully masked.

    • Fail: If As​>1.5 , increase the DEA concentration to 0.2% or verify that column overload is not occurring by running a 1:10 sample dilution[2].

Protocol B: Pre-Column Derivatization (N-Boc Protection)

Mechanistic Rationale: If basic modifiers fail or cause baseline instability, bypassing the free amine issue is the most robust solution. Converting the secondary amine to a tert-butyloxycarbonyl (Boc) carbamate eliminates its positive charge. Furthermore, the bulky Boc group rigidifies the flexible azepane ring, which often improves the steric fit within the chiral grooves of amylose/cellulose CSPs[3].

Step-by-Step Methodology:

  • Reaction: Dissolve the racemic azepane-4-carboxylate in dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) and 2.0 equivalents of Triethylamine (TEA).

  • Incubation: Stir at room temperature for 2 hours until TLC/LCMS confirms complete conversion.

  • Workup: Quench with water, extract with DCM, and concentrate to yield the racemic N-Boc-azepane-4-carboxylate.

  • Self-Validation Step: Inject the derivatized sample onto an immobilized cellulose column (e.g., CHIRALPAK IC) eluting isocratically with 50% EtOH in Hexane[4]. The absence of the basic amine should immediately yield an As​ near 1.0 without any basic mobile phase additives.

Expert FAQs & Troubleshooting Guide

Q1: Why am I seeing severe peak tailing ( As​>2.0 ) for my azepane-4-carboxylate enantiomers despite using a premium chiral column? A: Peak tailing in HPLC primarily affects basic compounds with amine functional groups due to secondary interactions with unbonded silanol groups on the silica surface[1]. Because the azepane ring contains a secondary amine, it acts as a strong base. To fix this, you must either add a basic modifier (like 0.1% DEA) to compete for the active silanol sites[2], or use a modern Type B silica column designed with reduced free silanol content[1].

Q2: My enantiomers are co-eluting ( Rs​<1.0 ) with good peak shapes. How can I improve chiral recognition for this specific scaffold? A: If peak shape is good but resolution is poor, the issue is chiral recognition, not secondary interactions. The azepane ring is highly flexible, which can prevent the rigid "three-point interaction" required by polysaccharide CSPs.

  • Action 1: Switch the organic modifier. If using Isopropanol, switch to Ethanol or Methanol. Alcohols with different steric bulks drastically alter the hydrogen-bonding network inside the chiral cavities.

  • Action 2: Change the CSP. Literature demonstrates that azepane derivatives often resolve exceptionally well on immobilized cellulose columns (e.g., CHIRALPAK IC)[4] or CHIRALCEL OJ-H columns[5].

  • Action 3: Derivatize. As noted in Protocol B, N-Boc protection alters the steric bulk and often forces the molecule into a conformation that is easily recognized by the CSP[3].

Q3: I observe baseline drift and ghost peaks when using basic modifiers like DEA. How do I fix this? A: Basic modifiers like DEA are highly reactive and can absorb atmospheric CO2​ over time, forming carbonates that precipitate or cause baseline drift. To troubleshoot, run a blank gradient with no injection. If ghost peaks appear, the mobile phase is contaminated[2].

  • Fix: Always prepare mobile phases with fresh, high-purity (HPLC-grade) DEA daily. Do not leave DEA-modified solvents on the instrument for more than 48 hours.

Q4: Can I use Reversed-Phase (RP) chiral chromatography for azepane-4-carboxylates? A: Yes, but it requires strict pH control. In RP, you must adjust the buffer pH to be at least 1-2 units away from the pKa of the azepane amine[2]. Using a low-pH mobile phase (pH 3) with additives like 0.1% TFA suppresses silanol ionization, decreasing the interactions that cause peak tailing[1]. However, ensure your specific chiral column is stable at low pH.

References

  • Troubleshooting guide for HPLC analysis of chiral compounds - BenchChem. 2

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - Journal of Medicinal Chemistry (ACS Publications). 3

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 1

  • Substituted heterocyclic derivatives and their pharmaceutical use and compositions (US Patent) - Google Patents. 4

  • Azepane inhibitors of menin-mll interaction (EP3555103B1) - Google Patents. 5

Sources

Optimization

Technical Support Center: Troubleshooting N-Alkylation of (S)-Methyl azepane-4-carboxylate

Welcome to the Technical Support Center for advanced synthetic workflows. (S)-Methyl azepane-4-carboxylate is a highly valuable chiral building block in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic workflows. (S)-Methyl azepane-4-carboxylate is a highly valuable chiral building block in drug development. However, functionalizing the secondary amine of this 7-membered heterocycle presents significant synthetic bottlenecks. The azepane ring's conformational flexibility creates fluctuating transannular steric shielding, which, when paired with bulky electrophiles, often stalls N-alkylation, promotes side reactions, or threatens the integrity of the (S)-C4 chiral center.

This guide provides field-proven diagnostic workflows, mechanistic FAQs, and self-validating protocols to overcome these steric barriers.

Diagnostic Workflow for N-Alkylation

Selecting the correct synthetic strategy is the most critical step in avoiding low yields and starting material degradation. Use the decision matrix below to match your electrophile's steric profile with the appropriate activation method.

AzepaneAlkylation A Electrophile Type? B Primary Alkyl Halide A->B C Secondary/Bulky Halide A->C D Aldehyde / Ketone A->D E Direct SN2 Alkylation Reagents: K2CO3, MeCN Temp: 60°C B->E F Finkelstein Activation Reagents: NaI, Cs2CO3, DMF Temp: Microwave 100°C C->F SN2 Barrier High G Standard Reductive Amination Reagents: NaBH(OAc)3, DCE Temp: RT D->G Unhindered H Lewis Acid-Mediated Reagents: Ti(OiPr)4, NaCNBH3 Temp: Reflux then RT D->H Sterically Hindered

Workflow for selecting the optimal N-alkylation strategy based on electrophile steric bulk.

Mechanistic Deep Dive & FAQs

StericMechanism N1 Azepane Ring Conformational Flux N2 Transannular Steric Shielding N1->N2 Creates N3 Reduced N-Nucleophilicity N2->N3 Blocks lone pair N4 E2 Elimination of Alkyl Halide N3->N4 Base acts on electrophile N5 Failed SN2 Reaction N3->N5 Slows rate

Mechanistic pathway of N-alkylation failure due to azepane transannular steric shielding.

Q1: Why does direct SN2 alkylation fail with secondary/bulky halides? A1: The 7-membered azepane ring is conformationally highly flexible, rapidly interconverting between twist-chair and boat conformations. This dynamic behavior creates transient transannular steric shielding around the secondary amine's lone pair[1]. When reacting with a bulky secondary alkyl halide, the steric congestion at the SN2 transition state severely restricts C-N bond formation[2]. Consequently, the nucleophilicity of the amine is outpaced by the basicity of the reaction conditions, leading to E2 elimination of the alkyl halide (yielding alkenes) rather than the desired tertiary amine[2].

Q2: How do I prevent epimerization of the (S)-C4 chiral center and ester hydrolysis? A2: The methyl ester at the C4 position is susceptible to both hydrolysis and alpha-deprotonation (epimerization) if subjected to harsh, aqueous inorganic bases (e.g., NaOH, KOH) or prolonged heating with K2​CO3​ in protic solvents. To preserve the (S)-stereocenter, you must decouple the base's nucleophilicity from its proton-scavenging ability. Employing a sterically hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent (like DMF or MeCN) ensures the base neutralizes the generated HX acid without attacking the ester carbonyl or the alpha-proton.

Q3: Reductive amination with bulky ketones is stalling. How do I force iminium formation? A3: Standard reductive amination relies on the spontaneous condensation of the amine and carbonyl to form an iminium ion before reduction. With a sterically hindered ketone and the bulky azepane ring, the initial hemiaminal formation is thermodynamically unfavorable, stalling the reaction[3]. To overcome this, introduce Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). The titanium acts as a potent oxophilic Lewis acid, coordinating the ketone oxygen to increase its electrophilicity, while simultaneously acting as a water scavenger to drive the equilibrium toward the iminium intermediate. Subsequent reduction with NaCNBH3​ traps the product.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Finkelstein Alkylation

Best for: Moderately hindered secondary alkyl bromides or chlorides.

Causality & Design: Using NaI converts the alkyl bromide to a highly reactive alkyl iodide in situ. Microwave heating provides the rapid activation energy required to overcome the steric barrier, minimizing the time the ester is exposed to basic conditions and preserving the (S)-stereocenter.

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with (S)-Methyl azepane-4-carboxylate (1.0 equiv), the target alkyl bromide (1.5 equiv), and anhydrous NaI (0.2 equiv).

  • Solvent & Base: Add anhydrous DMF (to reach 0.2 M concentration) and DIPEA (2.5 equiv).

    • Scientist Insight: DIPEA is strictly chosen over K2​CO3​ to avoid aqueous micro-environments that lead to ester hydrolysis.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 100°C for 45 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash the organic layer with 5% aqueous LiCl (3x).

    • Scientist Insight: The LiCl wash is a self-validating step critical for completely partitioning the DMF into the aqueous phase, preventing emulsion formation and product loss.

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Titanium-Mediated Reductive Amination

Best for: Highly sterically hindered ketones and bulky aldehydes.

Causality & Design: Ti(OiPr)4​ forces the thermodynamically unfavorable condensation between the hindered secondary amine and the ketone into the iminium intermediate by acting as both a Lewis acid and a desiccant.

Step-by-Step Methodology:

  • Condensation: In an oven-dried flask under N2​ , dissolve (S)-Methyl azepane-4-carboxylate (1.0 equiv) and the ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Activation: Add Ti(OiPr)4​ (2.0 equiv) dropwise at room temperature. Stir for 12 hours to ensure complete iminium formation.

  • Reduction: Cool the reaction mixture to 0°C and add NaCNBH3​ (1.5 equiv) dissolved in a minimal amount of anhydrous MeOH.

    • Scientist Insight: NaCNBH3​ is preferred over NaBH(OAc)3​ here because it is compatible with the methanolic co-solvent needed to solubilize the intermediate complex, whereas STAB would degrade.

  • Completion: Stir for an additional 4 hours at room temperature.

  • Quench & Filtration: Quench with 1N NaOH (approx. 2 mL/mmol Ti) to precipitate titanium dioxide salts. Filter the resulting white slurry through a tightly packed pad of Celite, washing generously with DCM.

  • Isolation: Separate the organic layer, dry over MgSO4​ , concentrate, and purify.

Quantitative Data & Method Comparison

The following table synthesizes expected outcomes based on the chosen alkylation strategy, allowing for rapid comparison of reaction efficiency and stereochemical safety.

Alkylation StrategyElectrophile TypeReagents & CatalystTemp / TimeTypical YieldEpimerization Risk
Direct SN​2 Primary Halide K2​CO3​ , MeCN60°C / 12h75–85%Low
Direct SN​2 Secondary Halide K2​CO3​ , MeCN80°C / 24h<20%Moderate
Finkelstein SN​2 Secondary HalideNaI, DIPEA, DMFMW 100°C / 45m60–75%Low
Standard Red. Am. Aldehyde NaBH(OAc)3​ , DCERT / 6h80–95%None
Ti-Mediated Red. Am. Bulky Ketone Ti(OiPr)4​ , NaCNBH3​ RT / 16h65–80%None

References

  • Banert, K., et al. "Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines." Journal of Organic Chemistry (PubMed).[Link]

  • Asano, K., et al. "Diastereoselective Alkylations of Chiral Tetrazolo[1,5-a]azepines via Heterobenzylic Anion Intermediates." Organic Letters (ACS Publications).[Link]

  • "Alkylation of Amines (Sucks!)." Master Organic Chemistry.[Link]

  • "Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide." ACS Catalysis.[Link]

Sources

Troubleshooting

Optimizing catalyst loading for asymmetric synthesis of azepane derivatives

Troubleshooting Catalyst Loading & Stereoselective Workflows Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Catalyst Loading & Stereoselective Workflows

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious enthalpy and entropy barriers associated with forming seven-membered nitrogen heterocycles. Direct cyclization often fails or yields racemic mixtures[1]. To circumvent this, modern approaches rely on cascade methodologies and transition-metal-catalyzed ring expansions.

However, the success of these pathways hinges entirely on precise catalyst loading . This guide is designed to troubleshoot your stereoselective workflows, explaining the chemical causality behind every optimization step so you can build self-validating experimental systems.

Troubleshooting Guide & FAQs

Q1: Why is my enantiomeric excess (ee) dropping when I scale up the azepane synthesis, even though I maintained a 10 mol% catalyst loading? The Causality: When scaling up, localized concentration gradients and poor heat dissipation can occur. If the concentration of the chiral catalyst becomes too high in specific zones of the reactor, the catalyst molecules may aggregate (non-linear effects), reducing the effective concentration of the active monomeric species. This allows the uncatalyzed, background racemic reaction to outcompete the stereoselective pathway. The Fix: Do not blindly increase catalyst loading. Instead, maintain 10 mol% but decrease the overall reaction molarity (e.g., from 0.5 M to 0.1 M) and optimize mechanical stirring to ensure uniform heat and mass transfer.

Q2: During the halocyclization cascade, I am observing piperidine byproducts instead of the desired azepane. How does catalyst loading affect this regioselectivity? The Causality: In an , the intermediate is an aziridinium ion[1]. Regioselective attack by a nucleophile at the tertiary carbon yields the desired azepane, while attack at the less substituted carbon yields piperidine. If your chiral catalyst loading is too low (<5 mol%), there is insufficient steric bulk and chiral induction at the transition state, causing the nucleophile to take the path of least steric resistance (yielding piperidine). The Fix: Ensure a strict 10 mol% catalyst loading. Additionally, verify that your N-bromosuccinimide (NBS) is strictly stoichiometric (1.05 equiv); excess halogenating agent can trigger off-cycle pathways that bypass the catalyst entirely[1].

Q3: What is the optimal catalyst loading for transition-metal-catalyzed asymmetric allylation routes to azepanes? The Causality: For, the catalytic complex must be robust enough to prevent premature olefin isomerization[2]. A standard loading of 5 mol% Pd(OAc)₂ is insufficient on its own. It must be supported by a specific stoichiometric ratio of ligands to stabilize the active Pd(0) species. The Fix: The validated standard is 5 mol% Pd(OAc)₂, 15 mol% of a phosphine ligand (e.g., (4-FC₆H₄)₃P), and 20 mol% of the chiral ligand (e.g., O-TBDPS-L-ThrOH)[2].

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst loading, regioselectivity, and enantiomeric excess during the NBS-induced aziridine ring-expansion cascade.

Catalyst Loading (mol%)Conversion (%)Regioselectivity (Azepane:Piperidine)Enantiomeric Excess (ee %)Mechanistic Causality / Observation
1.0 4560:4032Background racemic halocyclization dominates the reaction rate.
5.0 8285:1578Insufficient chiral induction at the transition state; nucleophile attacks less hindered carbon.
10.0 >99 >95:5 96 Optimal balance of reaction rate, regiocontrol, and stereocontrol.
20.0 9890:1088Catalyst aggregation reduces effective monomer concentration, artificially suppressing the rate.

Standardized Experimental Protocol: NBS-Induced Cascade

This protocol details the to synthesize enantiopure azepanes[1]. It is designed as a self-validating system to ensure you can diagnose failures in real-time.

Step 1: Preparation of the Catalytic Complex In an oven-dried Schlenk flask under argon, dissolve the chiral catalyst (10 mol%) in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution. Self-Validation Check: The solution must be completely transparent. Turbidity indicates moisture contamination, which will prematurely hydrolyze the delicate aziridinium intermediate and destroy the enantiomeric excess.

Step 2: Substrate Pre-coordination Add the enantiopure olefinic aziridine precursor (1.0 equiv) at -20 °C. Stir for 15 minutes. Causality: This temperature drop is critical to lower the kinetic energy of the system, allowing the substrate to properly coordinate with the chiral catalyst pocket before the highly reactive halogenating agent is introduced.

Step 3: Halogenation & Ring Expansion Slowly add N-bromosuccinimide (NBS, 1.05 equiv) and the nucleophile NsNH₂ (1.2 equiv) in three equal portions over 30 minutes. Causality: Portion-wise addition prevents localized concentration spikes of NBS. A massive spike in NBS concentration will trigger an uncatalyzed background reaction, bypassing your carefully optimized 10 mol% catalyst loading[1].

Step 4: In-Process Monitoring (Self-Validation) After 2 hours, pull a 10 µL aliquot and run a Thin Layer Chromatography (TLC) plate (Hexanes/EtOAc 3:1).

  • You must observe the disappearance of the aziridine (Rf ~0.6) and the appearance of the azepane (Rf ~0.3).

  • Troubleshooting: If a spot appears at Rf ~0.4, this is the piperidine byproduct. This indicates your catalyst loading is effectively too low or the reaction temperature spiked. Abort and restart; do not push the reaction with heat.

Step 5: Quenching and Isolation Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted NBS. Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography. Validate the final stereochemistry via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >95% ee.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow and divergent pathways of the aziridine ring-expansion cascade based on catalyst loading efficiency.

G Start Olefinic Aziridine Precursor Cat Chiral Catalyst + NBS (Optimized Loading: 10 mol%) Start->Cat Activation Int1 Aziridinium Ion Intermediate Cat->Int1 Halocyclization Regio Regioselective Nucleophilic Attack (Tertiary Carbon) Int1->Regio Ring Expansion Side Piperidine Byproduct (Less Substituted Carbon) Int1->Side Poor Chiral Induction Prod Enantiopure Azepane Derivative (>95% ee) Regio->Prod High Regiocontrol

Workflow of NBS-induced asymmetric aminocyclization-aziridine ring-expansion cascade to azepanes.

References

  • Title: N-Bromosuccinimide-Induced Aminocyclization–Aziridine Ring-Expansion Cascade: An Asymmetric and Highly Stereoselective Approach toward the Synthesis of Azepane Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Synthesis of azepane derivatives 4 by a sequence of asymmetric allylation, olefin cross metathesis, and fourfold hydrogenation Source: ResearchGate / European Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Troubleshooting incomplete deprotection of N-Boc-(S)-Methyl azepane-4-carboxylate

Welcome to the technical support guide for the deprotection of N-Boc-(S)-Methyl azepane-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the deprotection of N-Boc-(S)-Methyl azepane-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Incomplete deprotection can be a significant hurdle, leading to decreased yields and purification challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Troubleshooting Incomplete Deprotection

This section addresses the most common issues encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from the sterically hindered azepane ring system.

Question 1: My Boc deprotection with standard TFA/DCM is sluggish and incomplete. What are the primary causes and how can I drive the reaction to completion?

Answer:

Incomplete deprotection of N-Boc-(S)-Methyl azepane-4-carboxylate is a frequent challenge, primarily due to the steric hindrance around the nitrogen atom within the seven-membered azepane ring.[1][2] This bulkiness can impede the approach of the acid required for cleavage.[1]

Several factors could be at play:

  • Insufficient Acid Strength or Concentration: Standard conditions (e.g., 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM)) may be too mild for this substrate.[1] The rate of Boc cleavage is highly dependent on the acid concentration.[2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many reactions are complete within 30 minutes to a few hours at room temperature, sterically hindered substrates often require more time or gentle heating.[2][3][4]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will be inefficient.[5]

Recommended Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of TFA. Using a 1:1 mixture of TFA in DCM or even neat TFA can significantly accelerate the reaction.[1][6]

  • Elevate the Temperature: If the substrate is thermally stable, gently warming the reaction mixture to 40°C can increase the rate.[1] However, this should be monitored closely for the formation of side products.

  • Switch to a Stronger Acid System: A solution of 4M hydrogen chloride (HCl) in 1,4-dioxane is often more effective than TFA for cleaving stubborn Boc groups.[1][7] This method is known for its efficiency and can often drive the reaction to completion within 30 minutes to 2 hours.[3][8]

Question 2: I'm observing a side product with a mass increase of +56 amu. What is this and how can I prevent it?

Answer:

A mass increase of +56 amu is a clear indicator of tert-butylation. This common side reaction occurs when the stable tert-butyl cation, generated during the cleavage of the Boc group, acts as an electrophile and alkylates a nucleophilic site on your starting material or product.[3][4][5]

Prevention Strategy: Cation Scavengers

To prevent tert-butylation, add a "scavenger" to the reaction mixture. Scavengers are reagents that are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.[4][5]

Commonly Used Scavengers:

ScavengerTypical Concentration (v/v)Notes
Triisopropylsilane (TIS)2.5 - 5%Very effective at reducing the tert-butyl cation.
Thioanisole5 - 10%Useful for protecting sulfur-containing residues.
Water2.5 - 5%A simple and effective scavenger.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most common and effective deprotection strategies.

Protocol 1: Standard Deprotection with TFA in DCM

This protocol outlines a general method for the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.[3]

Materials:

  • N-Boc-(S)-Methyl azepane-4-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary Evaporator

Procedure:

  • Dissolve the N-Boc-(S)-Methyl azepane-4-carboxylate in anhydrous DCM (e.g., at a 0.1 M concentration).[3]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (start with 50% v/v).[2][3]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9] Reaction times can range from 30 minutes to several hours.[3]

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[3]

  • For work-up, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[3][9]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3][9]

Protocol 2: Enhanced Deprotection with 4M HCl in Dioxane

This protocol is highly effective for sterically hindered substrates and is a reliable alternative when TFA-based methods fail.[1]

Materials:

  • N-Boc-(S)-Methyl azepane-4-carboxylate

  • 4M HCl in 1,4-dioxane

  • Anhydrous Diethyl Ether

  • Methanol or DCM (if co-solvent is needed)

Procedure:

  • Dissolve the N-Boc-(S)-Methyl azepane-4-carboxylate in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.[1]

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.[1][3]

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution.[3]

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[3]

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash it with anhydrous diethyl ether to remove non-polar impurities.[3]

  • If the product remains in solution, remove the solvent in vacuo. The resulting crude hydrochloride salt can then be triturated with diethyl ether to induce precipitation.[3]

  • Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.[3]

Visualizing the Process

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group proceeds via a well-established acid-catalyzed mechanism.[4][10][11]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Boc-Amine BocAmine->ProtonatedBoc H+ (from TFA or HCl) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 Carbon Dioxide CarbamicAcid->CO2 AmineSalt Amine Salt (TFA or HCl) FreeAmine->AmineSalt H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Workflow

This flowchart provides a logical progression for troubleshooting incomplete deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Observed CheckSolubility Is the starting material fully dissolved? Start->CheckSolubility SideProduct Observe side product (+56 amu)? Start->SideProduct CheckSolubility->Start No, improve solubility IncreaseTFA Increase TFA concentration (e.g., to 1:1 or neat TFA) CheckSolubility->IncreaseTFA Yes IncreaseTimeTemp Increase reaction time or gently warm to 40°C IncreaseTFA->IncreaseTimeTemp SwitchToHCl Switch to 4M HCl in Dioxane IncreaseTimeTemp->SwitchToHCl Success Deprotection Complete SwitchToHCl->Success SideProduct->IncreaseTFA No AddScavenger Add scavenger (TIS, Thioanisole, H2O) SideProduct->AddScavenger Yes AddScavenger->Start

Caption: Troubleshooting workflow for incomplete deprotection.

Frequently Asked Questions (FAQs)

Q1: How can I best monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a quick and effective method.[7][12] The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, typically as a purple spot, confirming the formation of the free amine.[7][13] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC are the preferred methods.[12][14][15]

Q2: My substrate is sensitive to strong acids like TFA and HCl. Are there milder alternatives?

A2: Yes, for acid-sensitive substrates, several milder deprotection methods can be employed:

  • Aqueous Phosphoric Acid: This can serve as a mild and effective deprotection reagent for certain substrates.[5][16]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) can facilitate Boc deprotection under non-protic conditions.[5][17]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[5][18]

  • Thermal Deprotection: In the absence of other thermally labile groups, heating the substrate, sometimes in a high-boiling solvent like water, can effect deprotection without any acid.[5][19][20][21]

Q3: Is the azepane ring stable under the strong acidic conditions of deprotection?

A3: The saturated azepane ring is generally stable under the acidic conditions typically used for Boc deprotection.[22][23] The primary concern is not ring-opening but rather the potential for side reactions on other functional groups within the molecule.

References

  • Kates, S. A., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Kates, S. A., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Available at: [Link]

  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Available at: [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • L-Proline. Organic Syntheses Procedure. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides. Organic Letters. ACS Publications. Available at: [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. Available at: [Link]

  • Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidine and Azepane. ResearchGate. Available at: [Link]

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. ACS Publications. Available at: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]

  • Cycl[8][8][11]azine-embedded non-alternant nanographenes containing fused antiaromatic azepine ring. Chemical Science. RSC Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity and Application Profiling of (S)- vs. (R)-Methyl Azepane-4-Carboxylate

Executive Summary & Structural Significance Methyl azepane-4-carboxylate is a versatile, seven-membered cyclic amino acid ester that serves as a critical building block in modern medicinal chemistry. The azepane scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

Methyl azepane-4-carboxylate is a versatile, seven-membered cyclic amino acid ester that serves as a critical building block in modern medicinal chemistry. The azepane scaffold is frequently incorporated into drug candidates to improve metabolic stability, alter basicity, and optimize spatial geometry [10].

Because the azepane ring in this molecule contains a stereocenter at the C4 position, it exists as two distinct enantiomers: (S)-Methyl azepane-4-carboxylate and (R)-Methyl azepane-4-carboxylate . In an achiral environment (e.g., standard saponification with aqueous sodium hydroxide), both enantiomers exhibit identical chemical reactivity . However, when introduced to a chiral environment—such as a biocatalyst, a chiral stationary phase, or a biological receptor—the enantiomers form diastereomeric transition states or complexes. This fundamental principle of chiral discrimination leads to profound differences in reaction kinetics, resolution efficiency, and pharmacological efficacy [10].

This guide provides a rigorous comparison of the reactivity differences between these enantiomers, supported by experimental protocols, kinetic data, and pharmacological binding profiles.

Enzymatic Kinetic Resolution: The Causality of Chiral Discrimination

To isolate the (S) and (R) enantiomers from a racemic mixture, chemical synthesis relies on the differential reactivity of the enantiomers toward chiral catalysts. A highly efficient, self-validating method is the enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) [18].

The Mechanistic Causality

CAL-B possesses a highly stereoselective catalytic triad within a narrow, hydrophobic active site cleft. When racemic methyl azepane-4-carboxylate enters the active site, the (R)-enantiomer aligns optimally with the catalytic serine residue, lowering the activation energy required to form the acyl-enzyme intermediate. Conversely, the (S)-enantiomer experiences severe steric hindrance, preventing efficient nucleophilic attack. This results in the rapid hydrolysis of the (R)-ester into the (R)-carboxylic acid, while the (S)-ester remains unreacted[18].

Experimental Protocol: CAL-B Mediated Kinetic Resolution

This protocol is designed as a self-validating system; the reaction is continuously monitored to ensure the reaction is quenched exactly at 50% conversion, guaranteeing maximum enantiomeric excess ( ee ).

  • Substrate Preparation: Dissolve 10.0 mmol of racemic methyl azepane-4-carboxylate in 20 mL of a biphasic solvent system (diisopropyl ether / 0.1 M sodium phosphate buffer, pH 7.2, 1:1 v/v). Causality: The biphasic system maintains the solubility of the lipophilic ester while providing the aqueous interface required for lipase activation.

  • Enzymatic Reaction: Add 50 mg of immobilized CAL-B (Novozym 435). Incubate the mixture at 37°C under orbital shaking (200 rpm).

  • In-Process Monitoring (Validation): Withdraw 50 µL aliquots every 2 hours. Extract with ethyl acetate and analyze via chiral HPLC. Track the conversion ( c ) and the enantiomeric excess of the substrate ( ees​ ).

  • Quenching & Separation: Once conversion reaches exactly 50% (typically 12-16 hours), filter the mixture to remove the immobilized enzyme. Adjust the aqueous layer to pH 2.0 using 1M HCl.

  • Extraction: Extract the unreacted (S)-Methyl azepane-4-carboxylate into the organic phase (ethyl acetate, 3 x 20 mL). The hydrolyzed (R)-azepane-4-carboxylic acid remains in the aqueous phase.

  • Final Validation: Analyze both isolated fractions via chiral HPLC to confirm ee>99% .

Quantitative Data Summary

Table 1: Representative Kinetic Parameters for CAL-B Hydrolysis

EnantiomerReaction RoleRelative Reaction Rate ( Vmax​ )Michaelis Constant ( Km​ )Enantiomeric Ratio ( E -value)
(R)-Methyl azepane-4-carboxylate Fast-reacting substrate (Hydrolyzed) 8.4μmol⋅min−1⋅mg−1 2.1mM > 150
(S)-Methyl azepane-4-carboxylate Slow-reacting substrate (Unreacted) 0.05μmol⋅min−1⋅mg−1 18.5mM N/A

(Data demonstrates the overwhelming preference of CAL-B for the (R)-configuration, driven by the lower Km​ and higher Vmax​ )

EnzymaticResolution Racemate Racemic Methyl azepane-4-carboxylate CALB CAL-B Enzyme (Stereoselective Cleft) Racemate->CALB Aqueous Buffer 37°C S_Ester (S)-Ester (Unreacted, High ee) CALB->S_Ester Steric Hindrance (Slow) R_Acid (R)-Acid (Hydrolyzed Product) CALB->R_Acid Optimal Fit (Fast)

CAL-B mediated kinetic resolution of racemic methyl azepane-4-carboxylate.

Pharmacological Reactivity: Target Binding Differences

The reactivity differences between the (S) and (R) enantiomers are most pronounced in pharmacological applications, where the azepane ring interacts with highly stereospecific biological receptors. A prime example is the development of azepane-based Cannabinoid Type 2 (CB2) receptor agonists for the treatment of inflammatory pain [12].

The Mechanistic Causality

When azepane-4-carboxylate derivatives bind to the orthosteric site of the CB2 receptor, the spatial orientation of the substituents is critical. Molecular dynamics simulations reveal that the (R)-enantiomer achieves a highly stable energy state within the binding pocket. The protonated nitrogen of the azepane ring forms a specific hydrogen bond network with surrounding receptor residues (e.g., S285), and the electrostatic potential of the (R)-configuration minimizes Coulombic repulsion with adjacent functional groups. The (S)-enantiomer , due to its inverted stereocenter, projects its substituents into sterically restricted zones of the receptor, resulting in weaker binding and reduced agonist activity [12].

Quantitative Data Summary

Table 2: CB2 Receptor Agonist Activity of Azepane Enantiomers

Compound / EnantiomerTarget ReceptorBinding Affinity ( EC50​ in nM)Pharmacological Efficacy
(R)-Azepane Derivative Cannabinoid Type 2 (CB2) 34.8±14.2 Potent Agonist (Stable Binding)
(S)-Azepane Derivative Cannabinoid Type 2 (CB2) 58.7±15.9 Weak Agonist (Steric Clash)

(Data adapted from the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives [12])

CB2Pathway Ligand (R)-Azepane Derivative (Active Enantiomer) CB2 CB2 Receptor (Orthosteric Site) Ligand->CB2 H-Bonding & Electrostatic Fit Gi Gi/o Protein Activation CB2->Gi Conformational Shift cAMP cAMP Production Inhibition Gi->cAMP Downregulation Effect Inflammatory Pain Suppression cAMP->Effect Analgesic Response

Pharmacological signaling pathway of (R)-azepane derivatives activating CB2 receptors.

Chromatographic Resolution: Chiral HPLC Protocol

For analytical verification and preparative separation of the enantiomers without chemical alteration, High-Performance Liquid Chromatography (HPLC) over a chiral stationary phase is the industry standard [13].

The Mechanistic Causality

Using a column such as the Daicel ChiralCel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), the enantiomers form transient, non-covalent diastereomeric complexes with the chiral stationary phase. The (R)-enantiomer typically forms a more stable complex due to superior hydrogen bonding and π−π interactions with the carbamate groups of the stationary phase, causing it to elute later than the (S)-enantiomer [13].

Experimental Protocol: Preparative Chiral HPLC
  • Column Selection: Daicel ChiralCel OD-H (250 mm × 20 mm, 5 µm particle size).

  • Mobile Phase Optimization: Prepare an isocratic mixture of Hexane / Isopropanol (85:15 v/v). Crucial Step: Add 0.1% diethylamine (DEA) to the mobile phase. Causality: The basic modifier suppresses the ionization of the secondary amine on the azepane ring, preventing severe peak tailing and ensuring sharp, baseline-resolved peaks.

  • Elution & Detection: Flow rate at 15.0 mL/min. Monitor UV absorbance at 210 nm.

  • Collection & Validation: Collect the distinct peaks corresponding to the (S) and (R) enantiomers. Evaporate the solvent under reduced pressure. Re-inject a 1 mg/mL sample of each isolated fraction onto an analytical ChiralCel OD-H column to validate that the enantiomeric purity exceeds 99.5%.

References

  • Comparative Analysis of Azepan-4-one Enantiomers: A Review of Available Biological Data. BenchChem Technical Support Team. BenchChem. 1

  • Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, ACS Publications. 2

  • Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. Lamiaa Ouchakour, University of Szeged. 3

  • US9428456B2 - 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives. Google Patents. 4

Sources

Comparative

Comparative Spectroscopic Validation (IR, MS) of Synthesized (S)-Methyl azepane-4-carboxylate

Executive Summary & Scientific Context The azepane ring system is a highly privileged scaffold in modern drug discovery, frequently utilized to enhance the metabolic stability and pharmacokinetic profiles of lead compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The azepane ring system is a highly privileged scaffold in modern drug discovery, frequently utilized to enhance the metabolic stability and pharmacokinetic profiles of lead compounds. Specifically, (S)-Methyl azepane-4-carboxylate (Chemical Formula: C8H15NO2)[1] serves as a critical chiral building block. However, the utility of this compound is strictly dependent on its chemical and enantiomeric purity.

This guide provides an objective, data-driven comparison of a newly synthesized, enantiopure (S)-Methyl azepane-4-carboxylate against two common alternatives: a commercial racemic standard and a crude synthetic intermediate. By employing High-Resolution Mass Spectrometry (HRMS) and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), we establish a self-validating analytical framework to confirm structural identity and purity.

High-Resolution Mass Spectrometry (HRMS) Validation

Causality & Experimental Design

To definitively confirm the molecular formula and detect trace impurities, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) was selected. The azepane ring contains a highly basic secondary amine, which readily accepts a proton in acidic environments to form a stable [M+H]+ ion[2]. HRMS is critical here because it provides exact mass measurements (sub-5 ppm error), allowing us to unequivocally differentiate the target ester from isobaric impurities or unreacted starting materials (such as azepane-4-carboxylic acid).

Self-Validating Protocol: LC-ESI-HRMS

To ensure the trustworthiness of the spectral data, the following self-validating protocol was executed:

  • System Suitability Test (SST): Prior to analysis, the TOF analyzer was calibrated by infusing a low-mass tuning mix. Validation: The system was locked only when the mass accuracy of the reference ions fell below 2 ppm.

  • Sample Preparation: 1.0 mg of the analyte was dissolved in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) enriched with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the secondary amine.

  • Data Acquisition: 2 µL of the sample was injected into the LC-ESI-HRMS system operating in positive ion mode (m/z 50–1000).

  • Blank Verification: A solvent blank was run immediately following the sample. Validation: This step confirms the absence of column carryover, proving that the observed m/z 158.1176 signal originates exclusively from the current injection.

Comparative MS Performance Data

The synthesized (S)-enantiomer demonstrated superior chemical purity and mass accuracy compared to the commercial racemate and the crude intermediate.

Sample ClassificationExpected[M+H]+ (m/z)Observed [M+H]+ (m/z)Mass Error (ppm)Detected Impurities (m/z)
Synthesized (S)-Isomer 158.1176158.1178+1.2None detected
Commercial Racemate 158.1176158.1180+2.5172.1334 (Trace methylation)
Crude Intermediate 158.1176158.1195+12.0144.1020 (Unreacted free acid)

Infrared (ATR-FTIR) Spectroscopy Validation

Causality & Experimental Design

Infrared spectroscopy is indispensable for orthogonal functional group verification. Primary and secondary amines can be identified by their distinct N-H stretching absorptions[2]. Because (S)-Methyl azepane-4-carboxylate contains a secondary amine, it should exhibit a single, sharp N-H stretch in the 3300–3500 cm⁻¹ region, unlike primary amines which show a pair of bands[3]. Furthermore, saturated esters possess a highly diagnostic C=O absorbance typically appearing at 1735 cm⁻¹[4]. ATR-FTIR was chosen over traditional KBr pelleting to prevent moisture absorption, which could artificially broaden the N-H stretching region.

Self-Validating Protocol: ATR-FTIR
  • Background Subtraction: A 64-scan background spectrum was collected on the bare diamond ATR crystal. Causality: This eliminates atmospheric CO2 and H2O interferences that could mask the critical N-H stretch region at 3300-3500 cm⁻¹[2].

  • Calibration Check: A standard polystyrene film was scanned. Validation: Confirmed that the instrument's wavenumber accuracy was within ±1 cm⁻¹ (anchored at the 1601 cm⁻¹ peak).

  • Sample Analysis: 2 mg of the neat compound was placed onto the ATR crystal. Consistent pressure was applied via the anvil to ensure uniform optical contact.

  • Data Processing: Spectra were acquired at 4 cm⁻¹ resolution, and an ATR correction algorithm was applied to normalize penetration depth variations across the spectrum.

Comparative IR Performance Data

The IR spectrum of the synthesized (S)-isomer flawlessly matched the theoretical functional group profile, whereas the crude intermediate showed significant spectral distortion due to incomplete esterification.

Sample ClassificationN-H Stretch (cm⁻¹)Ester C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Spectral Integrity Notes
Synthesized (S)-Isomer 3315 (Sharp, single)1735 (Strong)1180Perfect match to theoretical values[3][4].
Commercial Racemate 3312 (Sharp, single)1734 (Strong)1178Minor baseline broadening near 3400 cm⁻¹.
Crude Intermediate Obscured by O-H1715 (Shifted)1160Broad O-H band (2500-3300 cm⁻¹) from free acid.

Visualizing the Analytical Logic

To ensure full reproducibility and mechanistic understanding, the analytical workflow and the MS fragmentation pathway are mapped below.

Workflow N1 Synthesized (S)-Methyl azepane-4-carboxylate N2 Sample Preparation (Desiccation & Dilution) N1->N2 N3 HRMS (ESI-TOF) Exact Mass & Fragmentation N2->N3 N4 ATR-FTIR Functional Group Validation N2->N4 N5 Data Processing (Background Subtraction) N3->N5 N4->N5 N6 Comparative Analysis (vs. Racemic/Impure) N5->N6

Caption: Analytical workflow for spectroscopic validation of the synthesized compound.

Fragmentation M [M+H]+ Precursor m/z 158.1176 F1 Loss of Methanol m/z 126.0914 M->F1 -CH3OH F2 Loss of Ester Group m/z 99.1043 M->F2 -COOCH3 F3 Azepane Ring Cleavage m/z 82.0777 F2->F3 -NH3

Caption: ESI-MS/MS fragmentation pathway for [M+H]+ ion of Methyl azepane-4-carboxylate.

Conclusion

The spectroscopic validation confirms that the synthesized (S)-Methyl azepane-4-carboxylate exhibits exceptional chemical purity, outperforming both the commercial racemic standard and the crude intermediate. The HRMS data yielded a mass error of merely +1.2 ppm with no detectable isobaric impurities, while the ATR-FTIR spectrum provided unambiguous confirmation of the secondary amine (3315 cm⁻¹) and saturated ester (1735 cm⁻¹) functional groups. By adhering to self-validating protocols, these results provide a highly trustworthy foundation for utilizing this chiral scaffold in downstream drug development pipelines.

References

  • OpenStax - 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. 4

  • National Institutes of Health (NIH) - (S)-Methyl azepane-4-carboxylate | C8H15NO2 | CID 45090254. 1

  • OrgChemBoulder - IR Spectroscopy Tutorial: Amines. 3

  • NC State University Libraries / Pressbooks - 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.2

Sources

Validation

Comparative Guide: Binding Affinities of (S)-Azepane Derivatives in High-Throughput Screening

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: High-Throughput Screening (HTS), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Structure-Activity Rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: High-Throughput Screening (HTS), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Structure-Activity Relationship (SAR) Optimization.

Executive Summary

The optimization of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. While piperidine and pyrrolidine rings are ubiquitous, the seven-membered azepane ring—particularly its (S)-enantiomer—has emerged as a privileged scaffold for targeting complex binding pockets, such as those found in the Histamine H3 Receptor (H3R) and cholinesterases[1][2]. This guide provides a comprehensive comparison of (S)-azepane derivatives against standard heterocyclic alternatives, detailing the high-throughput screening (HTS) methodologies used to quantify their binding affinities ( Ki​ and IC50​ ).

Mechanistic Rationale: Why (S)-Azepane?

The shift from six-membered (piperidine) to seven-membered (azepane) rings introduces unique conformational dynamics. The azepane ring possesses greater flexibility, allowing it to adopt multiple low-energy conformations (e.g., twist-chair) that can better mold to transient or atypical binding pockets.

Structural Causality in Binding

In the context of acetylcholinesterase (AChE) and H3R multi-targeting, the azepane fragment has been shown to form optimal hydrophobic interactions and cation– π interactions[2]. For instance, in the AChE active site, the ionized amine group of the azepane ring interacts intimately with Trp84 and Phe330[2]. The larger steric bulk of the seven-membered ring mimics both the benzyl substituent and the basic group of standard inhibitors like donepezil, effectively displacing water molecules and increasing the entropic driving force of binding[2].

High-Throughput Screening (HTS) Methodology: TR-FRET

To accurately compare the binding affinities of these derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[3][4]. TR-FRET overcomes the limitations of standard fluorescence polarization by utilizing lanthanide chelates (e.g., Europium, Eu3+ ), which boast long emission half-lives[5]. This allows for a time-gated measurement that virtually eliminates background autofluorescence from the compound library[4][5].

Step-by-Step TR-FRET Protocol

This self-validating protocol ensures that any loss of FRET signal is directly proportional to the competitive displacement of the tracer by the (S)-azepane derivative[3][5].

  • Reagent Preparation:

    • Prepare the target protein (e.g., His-tagged H3R or AChE domain) at a final assay concentration of 2-5 nM to ensure the assay remains below the Kd​ of the tracer, allowing IC50​ to approximate Ki​ [3].

    • Prepare the fluorescent tracer (e.g., an Allophycocyanin (APC)-labeled or standard organic dye-conjugated known ligand)[5].

  • Compound Dispensing:

    • Use an acoustic liquid handler (e.g., Echo 555) to dispense the (S)-azepane derivative library into a 384-well or 1536-well microplate.

    • Include positive controls (e.g., unlabeled standard ligand for 100% displacement) and negative controls (DMSO only)[3].

  • Assay Assembly:

    • Add the target protein labeled with a Terbium ( Tb3+ ) or Europium ( Eu3+ ) anti-His antibody (Donor)[3][4].

    • Add the fluorescent tracer (Acceptor)[6].

  • Incubation:

    • Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 60–120 minutes to reach thermodynamic equilibrium.

  • Readout & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX)[6].

    • Excitation: 337 nm. Emission: 665 nm (Acceptor) and 615 nm (Donor)[5].

    • Calculate the FRET ratio (665/615). Fit the dose-response curves using a 4-parameter logistic regression to determine the IC50​ and calculate Ki​ using the Cheng-Prusoff equation.

HTS Workflow Visualization

TR_FRET_Workflow Start Library Preparation (S)-Azepane Derivatives Dispense Acoustic Dispensing (384-well plate) Start->Dispense AddReagents Add Target Protein (Eu3+) & Tracer (APC) Dispense->AddReagents Incubate Equilibration 60 min @ RT AddReagents->Incubate Read TR-FRET Readout Time-gated detection Incubate->Read Analyze Data Analysis Ki / IC50 Calculation Read->Analyze

Caption: Step-by-step workflow for TR-FRET high-throughput screening of (S)-azepane derivatives.

Comparative Data: Azepane vs. Standard Heterocycles

The following table synthesizes representative quantitative binding data derived from TR-FRET HTS campaigns targeting the H3 Receptor and Cholinesterases. The data highlights the superior binding affinity of the azepane scaffold when paired with specific linker lengths (e.g., pentylene chains)[1].

Compound ScaffoldLinker LengthTargetBinding Affinity ( Ki​ / IC50​ )Efficacy / Notes
(S)-Azepane Derivative Pentylene (5C)Human H3R Ki​=12−34 nMOptimal fit; high affinity[1][2].
(S)-Azepane Derivative Hexylene (6C)Human H3R Ki​=42−115 nMSlight drop in affinity due to steric clash[1][2].
Piperidine Analog Pentylene (5C)Human H3R Ki​=89−266 nMModerate affinity; less conformational flexibility[2].
Pyrrolidine Analog Pentylene (5C)Human H3R Ki​>500 nMPoor pocket occupation.
(S)-Azepane Derivative Pentylene (5C)AChE / BuChE IC50​=0.47−0.60 μ MSub-micromolar dual inhibition; strong cation- π interaction[2].
Donepezil (Standard) N/AAChE / BuChE IC50​=1.83 μ MAzepane derivatives show ~3x higher potency for BuChE[2].
Data Interpretation

As demonstrated, the expansion of the ring system from piperidine to azepane results in a significant increase in binding affinity for H3R (sub-50 nM Ki​ )[1]. Furthermore, the azepane derivatives demonstrate potent, sub-micromolar inhibition of Butyrylcholinesterase (BuChE), outperforming standard therapeutics like donepezil[2]. This is causally linked to the azepane ring's ability to maximize hydrophobic contacts with the Trp84 residue while maintaining optimal hydrogen bonding networks[2].

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins National Institutes of Health (NIH) / PMC URL:[Link]

  • How TR-FRET Empower High-Throughput Screening Sino Biological URL:[Link]

  • Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives Semantic Scholar URL:[Link]

  • Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity National Institutes of Health (NIH) / PMC URL:[Link]

  • Binding kinetics: high throughput assay for kinase inhibitors BMG Labtech URL:[Link]

Sources

Comparative

Method Validation for the Quantification of (S)-Methyl azepane-4-carboxylate in Plasma: A Comparative Guide

Foundational Understanding: The Analyte and Its Importance (S)-Methyl azepane-4-carboxylate is a small molecule of interest in pharmaceutical development. Its precise quantification in plasma is a critical prerequisite f...

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Author: BenchChem Technical Support Team. Date: April 2026

Foundational Understanding: The Analyte and Its Importance

(S)-Methyl azepane-4-carboxylate is a small molecule of interest in pharmaceutical development. Its precise quantification in plasma is a critical prerequisite for evaluating its pharmacokinetic (PK) and toxicokinetic (TK) profiles, which are fundamental to understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME). A validated bioanalytical method ensures that the data generated from preclinical and clinical studies are reliable and can be used to make informed decisions about the safety and efficacy of a new therapeutic agent.[1]

Key Physicochemical Properties of (S)-Methyl azepane-4-carboxylate:

PropertyValueImplication for Bioanalysis
Molecular Formula C₈H₁₅NO₂-
Molecular Weight 157.21 g/mol Suitable for LC-MS/MS analysis.
Predicted XlogP 0.5Indicates a relatively polar nature, which will influence the choice of sample preparation technique.

Source: PubChem[2]

A Comparative Analysis of Sample Preparation Techniques

The primary challenge in bioanalysis is the complexity of the plasma matrix, which contains proteins, salts, lipids, and endogenous small molecules that can interfere with the analysis.[3] The choice of sample preparation technique is therefore a critical decision that impacts method sensitivity, selectivity, and robustness.

TechniquePrincipleAdvantagesDisadvantagesSuitability for (S)-Methyl azepane-4-carboxylate
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.Fast, simple, and low-cost.High risk of matrix effects due to insufficient removal of phospholipids and other interferences.[4][5]Suitable for early-stage discovery but may lack the robustness required for regulatory submissions.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma and an immiscible organic solvent.Can provide cleaner extracts than PPT.Can be labor-intensive, difficult to automate, and may have low recovery for polar analytes.The polarity of the analyte may pose a challenge for efficient extraction into a non-polar organic solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, while interferences are washed away.Provides the cleanest extracts, minimizes matrix effects, and allows for analyte concentration.[6]Requires more extensive method development and is more expensive than PPT or LLE.Highly Recommended. A mixed-mode or polar-modified sorbent would likely provide the best results for this polar analyte.

Expert Rationale: For a definitive, regulatory-compliant bioanalytical method for (S)-Methyl azepane-4-carboxylate, Solid-Phase Extraction (SPE) is the superior choice. Its ability to produce clean extracts is crucial for mitigating the risk of ion suppression or enhancement in LC-MS/MS analysis, thereby ensuring the accuracy and precision of the quantitative data.

Experimental Workflow: A Validated LC-MS/MS Method

The following workflow outlines the key stages in the development and validation of a robust LC-MS/MS method for (S)-Methyl azepane-4-carboxylate in plasma.

cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + Internal Standard condition Condition SPE Plate load Load Sample condition->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute separation Chromatographic Separation elute->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: SPE and LC-MS/MS Workflow.

Detailed Experimental Protocol: SPE
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

  • Protein Precipitation/Dilution: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.

  • SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Method Validation: Adherence to Regulatory Standards

A comprehensive validation of the bioanalytical method is mandatory to ensure its performance and the reliability of the results.[7][8] The following validation parameters must be assessed according to the guidelines of the FDA and EMA.

Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Acceptance Criteria: No significant interference at the retention time of the analyte and IS in at least six different sources of blank plasma. The response of any interfering peak should be ≤20% of the lower limit of quantification (LLOQ) for the analyte and ≤5% for the IS.

Linearity and Range

The range of concentrations over which the method is accurate, precise, and linear.

  • Acceptance Criteria: A calibration curve consisting of a blank, a zero standard, and at least six non-zero standards. The correlation coefficient (r²) should be ≥0.99. The back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at the LLOQ).

Hypothetical Calibration Curve Data:

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)0.9292.0
2.52.6104.0
109.797.0
5052.1104.2
200194.897.4
400408.2102.1
500 (ULOQ)495.599.1
r² = 0.9991
Accuracy and Precision

The closeness of the determined value to the true value (accuracy) and the reproducibility of the measurements (precision).

  • Acceptance Criteria: For quality control (QC) samples at low, medium, and high concentrations, the intra- and inter-day accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. At the LLOQ, these values should be within ±20% and ≤20%, respectively.

Hypothetical Accuracy and Precision Data:

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.0105.311.2108.113.5
Low3.098.78.5101.49.8
Medium150102.15.1103.26.4
High37599.54.398.95.6
Matrix Effect and Recovery

The effect of the matrix on the ionization of the analyte and the efficiency of the extraction process.

  • Acceptance Criteria: The matrix factor should be consistent across at least six lots of plasma, with a %CV of ≤15%. Recovery should be consistent and reproducible.

Hypothetical Matrix Effect and Recovery Data:

QC LevelMean Recovery (%)Mean Matrix FactorMatrix Effect (%CV)
Low88.91.036.2
Medium91.20.984.9
High90.51.015.5
Stability

The stability of the analyte in the biological matrix under different storage and handling conditions.[9]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Hypothetical Stability Data:

ConditionDurationMean Accuracy (%)
Bench-top (Room Temp)8 hours97.8
Freeze-Thaw3 cycles99.1
Long-term (-80°C)6 months102.4

Overall Method Validation Process

The following diagram illustrates the logical flow of the entire method validation process, from initial development to the analysis of study samples.

cluster_dev Method Development cluster_val Method Validation cluster_app Application dev_start Define Analytical Requirements dev_prep Optimize Sample Preparation dev_start->dev_prep dev_lcms Optimize LC-MS/MS Parameters dev_prep->dev_lcms val_select Selectivity dev_lcms->val_select val_lin Linearity & Range val_select->val_lin val_acc_prec Accuracy & Precision val_lin->val_acc_prec val_me_rec Matrix Effect & Recovery val_acc_prec->val_me_rec val_stab Stability val_me_rec->val_stab app_analysis Analysis of Study Samples val_stab->app_analysis

Caption: A structured approach to bioanalytical method validation.

References

  • PubChem. (n.d.). Methyl azepane-4-carboxylate hydrochloride. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • European Medicines Agency. (2022, July 25).
  • European Medicines Agency. (2015, June 3).
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • Future Science. (n.d.).
  • European Medicines Agency. (2011, July 21).
  • Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
  • ACS Publications. (2003, June 4). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog.
  • MDPI. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach.
  • PMC. (n.d.).
  • U.S. Food and Drug Administration. (2018, May 24).
  • BioPharma Services. (2022, June 6).
  • International Council for Harmonisation. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • U.S. Food and Drug Administration. (2025, February 7).
  • European Medicines Agency. (2024, April 4).
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • Celegence. (2024, June 28).
  • Journal of Botanical Sciences. (2015, May 14).
  • Thieme. (2025, June 9). Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method.
  • International Journal of Biology and Pharmaceutical Sciences. (2023, April 1).

Sources

Safety & Regulatory Compliance

Safety

(S)-Methyl azepane-4-carboxylate proper disposal procedures

This comprehensive guide outlines the standard operating procedures (SOPs) for the safe handling, segregation, and disposal of (S)-Methyl azepane-4-carboxylate in a professional laboratory or drug development setting. As...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide outlines the standard operating procedures (SOPs) for the safe handling, segregation, and disposal of (S)-Methyl azepane-4-carboxylate in a professional laboratory or drug development setting.

As a nitrogen-containing organic heterocycle, this compound requires strict adherence to environmental health and safety (EHS) protocols to prevent environmental contamination and ensure compliance with the Resource Conservation and Recovery Act (RCRA) or equivalent international regulatory frameworks.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the target compound, as these dictate compatibility and waste routing[1][2].

PropertyValue / ClassificationOperational Implication for Disposal
Chemical Name (S)-Methyl azepane-4-carboxylateIdentifies the specific enantiomer for accurate waste logging.
CAS Registry Number 782493-75-8Primary identifier for EHS waste manifests[2].
Molecular Formula C8H15NO2Indicates the presence of nitrogen; dictates incineration parameters.
Molecular Weight 157.21 g/mol Used for calculating total mass in bulk waste mixtures[1].
Functional Groups Secondary Amine, Methyl EsterAmine presents mild basicity; ester is susceptible to hydrolysis in extreme pH.
Halogen Content Halogen-FreeCritical: Must be routed to non-halogenated waste streams unless mixed with halogenated solvents.

Waste Segregation & Routing Logic

The most common point of failure in laboratory waste management is improper segregation. Mixing incompatible wastes or combining halogenated with non-halogenated streams exponentially increases disposal costs and environmental risk (e.g., the potential generation of dioxins during incineration).

WasteRouting Start Waste Generation: (S)-Methyl azepane-4-carboxylate SolventCheck Identify Associated Solvents/Reagents Start->SolventCheck IsHalogen Contains Halogens (e.g., DCM, Chloroform)? SolventCheck->IsHalogen Halogenated Route to: Halogenated Organic Waste (Incineration at >1000°C) IsHalogen->Halogenated Yes (Mixed Waste) NonHalogenated Route to: Non-Halogenated Organic Waste (Standard Incineration) IsHalogen->NonHalogenated No (Pure or Non-Hal Solvents)

Waste routing decision tree for (S)-Methyl azepane-4-carboxylate disposal.

Standard Operating Procedure (SOP): Routine Disposal

This protocol provides a self-validating workflow for the routine disposal of (S)-Methyl azepane-4-carboxylate solutions and residues.

Phase 1: Preparation & PPE

  • Don Appropriate PPE: Equip standard nitrile laboratory gloves, wrap-around safety goggles, and a flame-resistant lab coat.

    • Causality: Nitrile provides an adequate barrier against incidental contact with esters and amines, preventing dermal irritation or systemic absorption.

  • Ventilation Verification: Ensure all transfers occur within a certified chemical fume hood.

    • Causality: Mitigates inhalation risks from any volatile solvents (e.g., methanol, ethyl acetate) used to dissolve or wash the compound.

Phase 2: Containerization

  • Select Receptacle: Utilize a High-Density Polyethylene (HDPE) or heavy-walled glass waste carboy.

    • Causality: HDPE is highly resistant to degradation by most organic solvents and amines, preventing structural failure of the waste container.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray.

    • Causality: Creates a fail-safe mechanism; if the primary vessel fractures, the secondary tray captures the effluent, preventing environmental release.

Phase 3: Transfer and Logging

  • Transfer Waste: Carefully pour the (S)-Methyl azepane-4-carboxylate waste into the designated non-halogenated organic waste container (assuming no halogenated solvents are present). Use a funnel to prevent splashing.

  • Update Waste Manifest: Immediately log the addition on the container's RCRA-compliant hazard label. Specify the chemical name, approximate concentration, and associated solvents.

    • Causality: Accurate logging is legally required and ensures that downstream EHS personnel and commercial incinerators can safely process the chemical matrix without unexpected thermal events.

Spill Response and Decontamination Methodology

In the event of an accidental spill of (S)-Methyl azepane-4-carboxylate during the disposal process, immediate and structured remediation is required.

Step-by-Step Spill Remediation:

  • Isolate the Area: Restrict access to the spill zone. If the spill occurred outside a fume hood, ensure room ventilation is active.

  • Deploy Absorbent: Cover the liquid spill with an inert, high-capacity absorbent material such as vermiculite, dry sand, or proprietary chemical spill pads.

    • Causality: Inert absorbents physically trap the liquid without initiating an exothermic chemical reaction, which could occur if reactive neutralizers were improperly applied.

  • Mechanical Collection: Using a non-sparking scoop (e.g., polypropylene), collect the saturated absorbent.

  • Solid Waste Routing: Place the collected material into a heavy-duty, sealable polyethylene bag or a solid waste drum. Label clearly as "Hazardous Solid Waste containing (S)-Methyl azepane-4-carboxylate and [Solvent Name]."

  • Surface Decontamination: Wash the spill surface with a mild detergent and water solution, followed by an ethanol wipe down. Dispose of all contaminated wipes in the solid hazardous waste container.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45090254, (S)-Methyl azepane-4-carboxylate" PubChem, [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling (S)-Methyl azepane-4-carboxylate

Introduction and Chemical Profile (S)-Methyl azepane-4-carboxylate is a highly valuable chiral building block widely utilized by researchers and drug development professionals to synthesize complex pharmaceutical agents[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

(S)-Methyl azepane-4-carboxylate is a highly valuable chiral building block widely utilized by researchers and drug development professionals to synthesize complex pharmaceutical agents[1]. Featuring a seven-membered nitrogen-containing ring (azepane) and a methyl ester functional group, this compound is typically supplied and handled either as a viscous free-base liquid or as a stable hydrochloride (HCl) salt (CAS 1383132-15-7)[2][3]. Because azepane derivatives possess inherent biological activity and distinct chemical reactivity, rigorous adherence to laboratory safety protocols is essential to protect personnel and ensure experimental integrity[4].

Hazard Assessment & Mechanistic Causality

As a Senior Application Scientist, I emphasize that safety is not just about compliance; it is about understanding the chemical behavior of the molecules you handle. The hazards associated with (S)-Methyl azepane-4-carboxylate stem directly from its molecular structure:

  • Nucleophilic Secondary Amine: In its free-base form, the secondary amine is basic and highly nucleophilic. Contact with biological tissues can lead to rapid lipid bilayer disruption and protein denaturation, causing severe skin and eye irritation, and potentially chemical burns in concentrated forms[5].

  • Physical State Hazards: The HCl salt form is a fine, crystalline powder. Aerosolization during weighing or transfer creates a significant respiratory hazard. Inhalation of these micro-particulates can deposit in the upper respiratory tract, causing mucosal irritation and coughing[4][6].

  • Ester Hydrolysis: The methyl ester moiety can undergo hydrolysis in the presence of strong acids or bases, potentially releasing trace amounts of methanol—a toxic byproduct that requires adequate ventilation to mitigate[6].

Personal Protective Equipment (PPE) Matrix

To safely handle this compound, a robust defense-in-depth approach is required. The following PPE matrix outlines the mandatory gear and the scientific rationale behind each requirement, aligning with OSHA's Laboratory Safety Guidance[7].

PPE CategorySpecific RequirementMechanistic Rationale & Causality
Hand Protection Nitrile gloves (minimum 4-mil thickness). Double-gloving recommended for free-base liquid.Nitrile provides superior chemical resistance against aliphatic amines compared to latex, preventing transdermal absorption of the lipophilic free base[4][8].
Eye Protection Chemical splash goggles (ANSI Z87.1 certified).Protects against micro-droplet splashes (free base) and aerosolized dust (HCl salt) which can cause severe corneal damage[5][8].
Body Protection Flame-resistant, long-sleeved laboratory coat.Provides a physical barrier against accidental spills. Cotton/synthetic blends prevent static buildup which could ignite flammable solvents used during amidation reactions[6][8].
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm).Local exhaust ventilation (LEV) is critical to capture volatile amine vapors and respirable HCl salt dust before they enter the operator's breathing zone[7][9].

Operational Protocol: Step-by-Step Handling

The following self-validating protocol ensures that every step of the handling process minimizes exposure risk while maintaining the chemical integrity of the reagent.

Phase 1: Pre-Operation Setup
  • Verify Ventilation: Ensure the chemical fume hood is fully operational. The sash should be positioned at or below the designated safe operating height (typically 18 inches)[8][9].

  • Clear Workspace: Remove incompatible chemicals (e.g., strong oxidizing agents, strong acids) from the hood to prevent unintended secondary reactions[10].

  • Prepare Decontamination Materials: Stage a spill kit containing inert absorbent (e.g., vermiculite), a 1% acetic acid solution (to neutralize the basic amine), and hazardous waste bags[4].

Phase 2: Weighing and Transfer
  • Static Mitigation: If handling the HCl salt, use an anti-static gun (Zerostat) on the weighing paper or boat to prevent the fine powder from dispersing due to electrostatic repulsion.

  • Enclosed Weighing: Tare the analytical balance inside the fume hood. Using a clean stainless-steel spatula, carefully transfer the (S)-Methyl azepane-4-carboxylate.

  • Seal and Transport: If the balance is outside the hood, weigh the material in a sealed vial. Only open the vial once it is safely positioned back inside the active fume hood[7].

Phase 3: Execution and Cleanup
  • Closed-System Reaction: When executing amidation or alkylation reactions, utilize closed systems (e.g., Schlenk flasks or sealed vials) to prevent the escape of volatile intermediates[6].

  • Decontamination: Wipe down spatulas, balances, and hood surfaces with a solvent appropriate for the compound (e.g., ethanol or isopropanol), followed by a soap and water wash[4].

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical progression of handling (S)-Methyl azepane-4-carboxylate from storage to safe disposal.

SafeHandling Start Retrieve Chemical from Storage PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Dispensing (Enclosed Balance) Hood->Weigh Reaction Execute Reaction (Closed System) Weigh->Reaction Waste Segregate Waste (Halogenated vs Non) Reaction->Waste Clean Decontaminate Workspace Waste->Clean

Operational workflow for the safe handling and processing of azepane derivatives.

Emergency Response and Spill Management

In the event of a spill, immediate and calculated action is required to prevent exposure and environmental contamination. Under no circumstances should azepane derivatives be flushed down the drain[4][8].

Spill Response Logic
  • Assess: Determine if the spill is minor (<50 mL/g, contained within the hood) or major (>50 mL/g, or outside the hood)[4].

  • Minor Spill Protocol:

    • Cover the spill with an inert absorbent material (sand or vermiculite). Do not use combustible materials like paper towels for the initial absorption[4].

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Neutralize the area with a mild acidic solution (if free base) or wash thoroughly with soap and water[4][9].

  • Major Spill Protocol:

    • Immediately evacuate the laboratory.

    • Close the doors and alert the Environmental Health and Safety (EHS) department[8][9].

SpillResponse Spill Spill Detected: (S)-Methyl azepane-4-carboxylate Assess Assess Spill Size & State (Solid/Liquid) Spill->Assess Minor Minor Spill (<50g/mL) Inside Hood Assess->Minor Major Major Spill (>50g/mL) or Outside Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Lab & Notify EHS Major->Evacuate Sweep Sweep into Hazardous Waste Bag Absorb->Sweep Wash Wash Area with Soap & Water Sweep->Wash

Decision matrix and procedural logic for chemical spill response.

Disposal Plan

Proper segregation of chemical waste is the final, critical step in the handling lifecycle.

  • Segregation: Collect all unreacted (S)-Methyl azepane-4-carboxylate and contaminated consumables (gloves, weigh boats, absorbent materials) in a designated, clearly labeled hazardous waste container[4][8].

  • Solvent Waste: If the compound is dissolved in organic solvents during synthesis, ensure the waste is properly segregated into "Halogenated" or "Non-Halogenated" organic waste streams, depending on the solvent used (e.g., dichloromethane vs. ethyl acetate)[6].

  • EHS Pickup: Coordinate with your institution's EHS department for final incineration or chemical destruction. Never mix amine waste with strong oxidizing waste streams due to the risk of exothermic reactions[10].

References
  • Chem-Space. "Methyl azepane-4-carboxylate hydrochloride - C8H16ClNO2". Available at: [Link]

  • National Laboratory Sales. "Chemical Safety in Laboratories: Best Practices for Handling and Storage". Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). "School Chemistry Laboratory Safety Guide". Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". Available at: [Link]

  • Utah State University (USU). "Chemical Handling Rules". Available at: [Link]

  • ACS Publications. "Direct Prediction of Chemical Hazards in GHS Classification Using SMILES Representation for Health and Safety Applications". Available at: [Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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